Product packaging for Dibenzofuran-4-yl(triphenyl)silane(Cat. No.:CAS No. 18866-38-1)

Dibenzofuran-4-yl(triphenyl)silane

Cat. No.: B3048967
CAS No.: 18866-38-1
M. Wt: 426.6 g/mol
InChI Key: KCWWLDXVHSVPBR-UHFFFAOYSA-N
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Description

Dibenzofuran-4-yl(triphenyl)silane is a useful research compound. Its molecular formula is C30H22OSi and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22OSi B3048967 Dibenzofuran-4-yl(triphenyl)silane CAS No. 18866-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-4-yl(triphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22OSi/c1-4-13-23(14-5-1)32(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-22-12-20-27-26-19-10-11-21-28(26)31-30(27)29/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWWLDXVHSVPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408171
Record name dibenzofuran-4-yl(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18866-38-1
Record name dibenzofuran-4-yl(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dibenzofuran-4-yl(triphenyl)silane, a molecule of interest in advanced materials and medicinal chemistry. While specific experimental data for the 4-yl isomer is limited in publicly available literature, this document compiles known information on closely related dibenzofuran-triphenylsilane analogs and provides projected data and methodologies based on established chemical principles. The guide covers the compound's chemical structure, a detailed proposed synthesis protocol, expected physicochemical properties, and potential applications, with a focus on its role as a host material in Organic Light-Emitting Diodes (OLEDs) and its prospective biological activities. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Dibenzofuran and its derivatives are a significant class of heterocyclic compounds that are foundational to numerous natural products and pharmaceutical agents. Their rigid, planar structure and aromaticity impart unique electronic and photophysical properties, making them attractive scaffolds for materials science and drug discovery. The incorporation of a triphenylsilyl group onto the dibenzofuran core introduces steric bulk and modulates the electronic characteristics of the molecule, influencing its solubility, thermal stability, and charge transport properties.

While the 2-yl isomer of Dibenzofuran-triphenylsilane has been more extensively studied, this guide focuses on the 4-yl isomer. We will extrapolate from the known chemistry of related compounds to provide a thorough understanding of its synthesis, properties, and potential applications.

Chemical Structure and Properties

This compound consists of a central dibenzofuran moiety linked at the 4-position to a silicon atom, which is further bonded to three phenyl groups.

Table 1: General Properties of this compound (Predicted and from Analogs)

PropertyValueSource/Basis
Molecular Formula C30H22OSiCalculated
Molecular Weight 426.59 g/mol Calculated
CAS Number Not availableN/A
Appearance White to off-white solid (predicted)Analogy to similar compounds
Melting Point Not available; expected to be a high-melting solidAnalogy to related organosilanes
Solubility Soluble in common organic solvents (e.g., THF, chloroform, toluene); insoluble in water (predicted)General solubility of organosilanes

Table 2: Spectroscopic Data for Dibenzofuran (for comparison)

NucleusChemical Shift (ppm) in CDCl3Multiplicity
H-1, H-97.95d
H-4, H-67.57d
H-3, H-77.46t
H-2, H-87.35t

Source: Spectroscopic data for unsubstituted dibenzofuran. The substitution at the 4-position with a triphenylsilyl group is expected to cause significant shifts in the adjacent proton signals.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a lithium-halogen exchange reaction starting from 4-bromodibenzofuran, followed by quenching with triphenylsilyl chloride.

Proposed Synthetic Workflow

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Silylation cluster_2 Workup and Purification A 4-Bromodibenzofuran C Dibenzofuran-4-yl lithium A->C Anhydrous THF, -78 °C B n-Butyllithium (n-BuLi) B->C E This compound C->E Quench D Triphenylsilyl chloride D->E F Aqueous workup E->F G Column chromatography F->G H Final Product G->H

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromodibenzofuran

  • n-Butyllithium (solution in hexanes)

  • Triphenylsilyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromodibenzofuran (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times. Anhydrous THF is added via syringe to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour.

  • Silylation: A solution of triphenylsilyl chloride (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications

Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran-based materials are excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good thermal stability. The triphenylsilyl group can further enhance these properties by providing steric hindrance that prevents intermolecular aggregation and improves the amorphous nature of the thin film, leading to better device performance and longevity.

In an OLED device, this compound would likely serve as a host material in the emissive layer, where it facilitates the transfer of energy to a phosphorescent dopant.

G cluster_0 OLED Device Architecture Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) Host: this compound Dopant: Phosphorescent Emitter ETL->EML Electron Transport HTL Hole Transport Layer (HTL) EML->HTL Recombination & Light Emission Anode Anode HTL->Anode Hole Transport Anode->HTL Hole Injection

Caption: Role of this compound in an OLED device.

Table 3: Performance of a Related Dibenzofuran-based Host Material in a Yellow PhOLED

Host MaterialEmitterMax. Current Efficiency (cd/A)External Quantum Efficiency (%)
7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile[PO-01]77.225.3

Source: Data for a related dibenzofuran derivative, highlighting the potential performance of this class of materials.[1]

Potential Biological Activities

Dibenzofuran derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3][4] The mechanism of action for some anticancer dibenzofuran derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.

Table 4: Cytotoxic Activity of Selected Dibenzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Eupatodibenzofuran AA549 (Lung Carcinoma)5.95Induction of apoptosis
Eupatodibenzofuran AMCF-7 (Breast Cancer)5.32Induction of apoptosis

Source: Cytotoxicity data for naturally occurring dibenzofuran derivatives.[5]

The introduction of the triphenylsilyl moiety may influence the lipophilicity and cell permeability of the dibenzofuran scaffold, potentially modulating its biological activity. Further research is required to explore the therapeutic potential of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising but underexplored molecule with significant potential in the fields of materials science and medicinal chemistry. This guide provides a foundational understanding of its structure, a robust synthetic strategy, and insights into its likely properties and applications based on the behavior of closely related compounds. Further experimental investigation is necessary to fully characterize this compound and unlock its potential for technological and therapeutic advancements.

References

Navigating the Frontier of Drug Discovery: A Technical Guide to Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a theoretical exploration of Dibenzofuran-4-yl(triphenyl)silane. As of the time of writing, a specific CAS number for this compound is not publicly registered, and dedicated scientific literature is scarce. The information presented herein is based on established principles of organic chemistry and the known properties of the constituent dibenzofuran and triphenylsilane moieties. This document is intended for research and development professionals to highlight the potential of this molecule and to provide a framework for its synthesis and investigation.

Introduction

Dibenzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rigid, planar structure of the dibenzofuran core provides an excellent scaffold for the design of targeted therapeutics. Concurrently, the incorporation of organosilicon moieties, such as the triphenylsilyl group, into drug candidates is a strategy gaining traction for its ability to modulate key pharmacokinetic and pharmacodynamic properties. The triphenylsilyl group can enhance lipophilicity, influence metabolic stability, and facilitate specific interactions with biological targets.

This technical guide focuses on the 4-substituted isomer, this compound, a molecule that synergistically combines the biological potential of the dibenzofuran scaffold with the physicochemical advantages of the triphenylsilyl group. We will explore a plausible synthetic route, predict its key physicochemical properties, and discuss its potential applications in drug development and materials science.

Predicted Physicochemical Properties

While experimental data for this compound is not available, we can predict its key physicochemical properties based on its structure. These predictions are valuable for designing experimental protocols and for preliminary assessment of its drug-like properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C30H22OSiBased on the chemical structure.
Molecular Weight 426.59 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for aromatic organosilanes.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water.The large, non-polar triphenylsilyl and dibenzofuran groups dominate the molecule's character.
Predicted logP > 5High lipophilicity is expected due to the aromatic and hydrocarbon content.
Thermal Stability HighBoth dibenzofuran and triphenylsilane are thermally robust moieties.

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from the parent dibenzofuran. A key strategic step is the regioselective functionalization of the 4-position of the dibenzofuran core.

G Dibenzofuran Dibenzofuran Halogenation Halogenation (e.g., Br2, FeBr3) Dibenzofuran->Halogenation Dibenzofuran4Br 4-Bromodibenzofuran Halogenation->Dibenzofuran4Br Lithiation Lithiation (e.g., n-BuLi) Dibenzofuran4Br->Lithiation Dibenzofuran4Li Dibenzofuran-4-yllithium Lithiation->Dibenzofuran4Li Reaction Reaction with Triphenylsilyl chloride Dibenzofuran4Li->Reaction Target This compound Reaction->Target G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Target This compound Target->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation G cluster_characterization Characterization Synthesis Synthesis of This compound Purification Purification (Column Chromatography/ Recrystallization) Synthesis->Purification Structure_Verification Structure Verification Purification->Structure_Verification Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Spectroscopy (1H, 13C, 29Si) Structure_Verification->NMR MS Mass Spectrometry (HRMS) Structure_Verification->MS HPLC HPLC Analysis Purity_Analysis->HPLC Biological_Screening Biological Screening (e.g., Kinase Assays) HPLC->Biological_Screening

Technical Guide: Solubility Profile of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Dibenzofuran-4-yl(triphenyl)silane in common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a qualitative solubility assessment based on the physicochemical properties of its constituent moieties, dibenzofuran and triphenylsilane. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of this and similar compounds is provided, along with a workflow visualization to guide researchers in generating precise solubility data.

Introduction

This compound is a complex organosilane compound incorporating both a dibenzofuran and a triphenylsilane functional group. Understanding its solubility is critical for a range of applications, including its use in organic synthesis, materials science, and pharmaceutical research, where solvent selection impacts reaction kinetics, purification, and formulation. This guide provides an in-depth overview of its expected solubility and a practical framework for its empirical determination.

Solubility Profile of this compound

As of the date of this document, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed journals or chemical databases. However, a qualitative assessment can be made by examining the solubility of its parent structures: dibenzofuran and triphenylsilane.

  • Dibenzofuran: This heterocyclic aromatic compound is known to be soluble in nonpolar organic solvents such as benzene, diethyl ether, and acetic acid, and is insoluble in water.[1][2][3][4]

  • Triphenylsilane: This organosilicon compound is described as being soluble in most organic solvents.[5][6][7]

Based on these characteristics, this compound, being a large, nonpolar molecule, is expected to exhibit the following solubility profile:

  • High Solubility: In nonpolar and some polar aprotic solvents such as toluene, chloroform, dichloromethane, and tetrahydrofuran (THF).

  • Moderate to Low Solubility: In polar protic solvents like ethanol and methanol.

  • Insoluble: In water and other highly polar aqueous solutions.

For precise quantitative data, experimental determination is necessary. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "shake-flask" method, a widely recognized and reliable technique for measuring thermodynamic (or equilibrium) solubility.[8][9][10] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., toluene, THF, chloroform, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vial roller system

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or vial roller.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Longer times may be necessary and should be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at an appropriate UV wavelength.

    • Inject the filtered supernatant (the saturated solution) into the HPLC under the same conditions.

    • Determine the concentration of the solute in the supernatant by comparing its peak area to the calibration curve.

3.3. Data Presentation

The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Toluene25Experimental ValueCalculated Value
THF25Experimental ValueCalculated Value
Chloroform25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate for 24-48h at constant temperature B->C D Centrifuge sample C->D E Filter supernatant (0.22 µm) D->E G Analyze supernatant by HPLC E->G F Prepare calibration standards F->G H Calculate concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide on the Thermal Stability of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran-4-yl(triphenyl)silane is an organosilicon compound of interest in materials science and potentially in pharmaceutical applications due to the unique combination of the rigid, aromatic dibenzofuran core and the bulky, thermally stable triphenylsilyl group. This technical guide provides a comprehensive overview of the expected thermal stability of this compound, drawing upon data from related compounds. It includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are essential techniques for characterizing the thermal properties of such materials. Furthermore, this guide presents logical workflows and potential decomposition pathways through explanatory diagrams to facilitate a deeper understanding for researchers. While specific experimental data for this compound is not publicly available, this guide establishes a robust framework for its thermal analysis.

Introduction

Organosilicon compounds, particularly those incorporating aromatic moieties, are renowned for their high thermal stability. This compound integrates the dibenzofuran nucleus, a thermally robust heterocyclic aromatic system, with a triphenylsilane group. The silicon-carbon bonds are generally more stable than carbon-carbon bonds, and the presence of three phenyl groups on the silicon atom further enhances this stability through steric hindrance and electronic effects. These structural features suggest that this compound is likely to exhibit excellent thermal resistance, making it a candidate for applications in high-temperature environments. This guide will explore the anticipated thermal behavior of this compound and provide the necessary methodologies for its empirical evaluation.

Expected Thermal Properties

Based on the analysis of its structural components and data from analogous compounds, the following thermal properties are anticipated for this compound:

  • High Decomposition Temperature: The combination of the stable dibenzofuran ring system and the triphenylsilyl group is expected to result in a high onset temperature for thermal decomposition, likely exceeding 400°C in an inert atmosphere. The thermal decomposition of related phenylhydrosilanes, such as triphenylsilane, has been studied, and while direct data for the title compound is scarce, the substitution of a hydrogen atom with the bulky and stable dibenzofuran group is predicted to further enhance thermal stability.

  • Melting Point: As a solid crystalline material, this compound will exhibit a distinct melting point. The rigidity of the dibenzofuran unit and the steric bulk of the triphenylsilyl group will likely contribute to a relatively high melting point.

  • Glass Transition Temperature (Tg): While a sharp glass transition is more characteristic of amorphous polymers, complex organic molecules can exhibit glass transitions. If the compound can be prepared in an amorphous state (e.g., by rapid cooling from the melt), a Tg would be observable.

Quantitative Data from Thermal Analysis

While specific experimental data for this compound is not available in the public domain, the following tables present a template for how such data would be structured following thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValue (°C)Atmosphere
Tonset (Decomposition Onset)Data Not AvailableNitrogen
T5% (5% Weight Loss)Data Not AvailableNitrogen
T10% (10% Weight Loss)Data Not AvailableNitrogen
Tmax (Maximum Decomposition Rate)Data Not AvailableNitrogen
Char Yield at 800°C (%)Data Not AvailableNitrogen

Table 2: Differential Scanning Calorimetry (DSC) Data

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting Point (Tm)Data Not AvailableData Not Available
Crystallization Temperature (Tc)Data Not AvailableData Not Available
Glass Transition Temperature (Tg)Data Not AvailableData Not Available

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and in a fine powder form to ensure uniform heat distribution.

  • Crucible Selection: Use an inert crucible, typically alumina or platinum. Tare the empty crucible on the microbalance.

  • Sample Loading: Place 5-10 mg of the powdered sample into the crucible. Record the initial sample mass accurately.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset decomposition temperature (Tonset), the temperatures at 5% and 10% weight loss (T5% and T10%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve.

    • Calculate the percentage of residual mass (char yield) at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting point, glass transition temperature, and other thermal events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Use a small amount (2-5 mg) of the powdered this compound sample.

  • Crucible Encapsulation: Place the sample in an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan in the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

    • Set the temperature program (a heat-cool-heat cycle is recommended to observe the glass transition of any amorphous fraction):

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 300°C) at a heating rate of 10°C/min.

      • Hold isothermally for 5 minutes to ensure complete melting.

      • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate of 10°C/min.

      • Hold isothermally for 5 minutes.

      • Ramp the temperature again to above the melting point at 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endothermic transition in the first and second heating scans.

    • Determine the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve, typically from the second heating scan.

    • Determine the crystallization temperature (Tc) from the peak of the exothermic transition during the cooling scan.

Visualizations

The following diagrams illustrate the logical workflow for thermal analysis and a plausible, generalized signaling pathway for the thermal decomposition of an aryl silane.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis Sample Dibenzofuran-4-yl (triphenyl)silane Powder Dry Powdered Sample Sample->Powder TGA_Load Load 5-10 mg in TGA crucible Powder->TGA_Load DSC_Load Load 2-5 mg in DSC pan Powder->DSC_Load TGA_Setup Inert Atmosphere (Nitrogen) TGA_Load->TGA_Setup TGA_Heat Heat to 800°C at 10°C/min TGA_Setup->TGA_Heat TGA_Data Record Mass Loss vs. Temperature TGA_Heat->TGA_Data TGA_Results T_onset, T_5%, T_10%, Char Yield TGA_Data->TGA_Results DSC_Setup Inert Atmosphere (Nitrogen) DSC_Load->DSC_Setup DSC_Cycle Heat-Cool-Heat Cycle DSC_Setup->DSC_Cycle DSC_Data Record Heat Flow vs. Temperature DSC_Cycle->DSC_Data DSC_Results T_m, T_g, T_c DSC_Data->DSC_Results Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Parent This compound Bond_Scission Si-C or C-H Bond Scission Parent->Bond_Scission High Temperature Radicals Formation of Free Radicals Bond_Scission->Radicals Rearrangement Intramolecular Rearrangement Radicals->Rearrangement Abstraction Hydrogen Abstraction Radicals->Abstraction Crosslinked Cross-linked Siloxane/Carbosilane Network Rearrangement->Crosslinked Volatiles Volatile Fragments (e.g., Benzene) Abstraction->Volatiles Char Carbonaceous Char Crosslinked->Char Further Heating

An In-depth Technical Guide on the Frontier Molecular Orbital Levels of Dibenzofuran-based Silanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzofuran derivatives are a significant class of heterocyclic compounds utilized in the development of organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their desirable electronic and thermal properties. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the charge injection and transport properties of these materials, directly impacting device efficiency and stability. This guide provides a comprehensive overview of the HOMO and LUMO levels of dibenzofuran-based compounds, with a focus on the conceptual understanding and methodologies for their determination, in light of the limited direct data available for dibenzofuran-4-yl(triphenyl)silane.

Frontier Molecular Orbital Energy Levels

The HOMO and LUMO energy levels are pivotal in determining the electronic behavior of a molecule. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy difference between these two levels, the HOMO-LUMO gap, is a crucial indicator of the molecule's stability and its optical and electronic properties.

Dibenzofuran (Parent Molecule)

Computational studies using Density Functional Theory (DFT) provide the following estimated energy levels for the unsubstituted dibenzofuran molecule:

CompoundHOMO (eV)LUMO (eV)Method
Dibenzofuran-6.265-1.237DFT (Calculated)

Note: These values serve as a reference point. Substitution with a triphenylsilyl group at the 4-position is expected to influence these energy levels due to the electronic and steric effects of the substituent.

Experimental Determination of HOMO and LUMO Levels

Cyclic Voltammetry (CV) is the primary experimental technique used to determine the HOMO and LUMO energy levels of organic materials. This electrochemical method involves measuring the current that develops in an electrochemical cell as the voltage is varied.

Experimental Protocol for Cyclic Voltammetry

A standard CV experiment to determine the HOMO and LUMO levels of a compound like this compound would involve the following steps:

  • Sample Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of:

    • Working Electrode: A glassy carbon or platinum electrode where the oxidation and reduction of the analyte occur.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) that provides a stable potential for reference.

    • Counter Electrode: A platinum wire that completes the electrical circuit.

  • Ferrocene as an Internal Standard: Ferrocene is often added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential, which is used to calibrate the measured potentials against the vacuum level.

  • Data Acquisition: The potential of the working electrode is swept linearly with time, first in the anodic (positive) direction to measure the oxidation potential and then in the cathodic (negative) direction to measure the reduction potential. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis:

    • The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks are determined from the voltammogram.

    • The HOMO and LUMO energy levels are then calculated using the following empirical formulas[1][2][3]:

      • HOMO (eV) = - [Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

      • LUMO (eV) = - [Eredonset - E1/2(Fc/Fc⁺) + 4.8]

      • Where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the absolute potential of the Fc/Fc⁺ redox couple relative to the vacuum level.

Computational Determination of HOMO and LUMO Levels

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules, including the HOMO and LUMO energy levels.

Computational Protocol for DFT Calculations

A typical DFT calculation to determine the HOMO and LUMO levels of this compound would follow this workflow:

  • Molecular Structure Input: The 3D structure of the molecule is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. A common level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: A single point energy calculation is then performed on the optimized geometry, often with a larger basis set (e.g., 6-311+G(d,p)) for more accurate energy values.

  • HOMO and LUMO Energy Extraction: The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the single point energy calculation.

Visualizations

Experimental Workflow for HOMO/LUMO Determination

G cluster_0 Cyclic Voltammetry (CV) Experiment prep Sample Preparation (Analyte + Solvent + Electrolyte) cell Three-Electrode Cell Setup (WE, RE, CE) prep->cell calib Addition of Ferrocene (Internal Standard) cell->calib acq Potential Sweep & Data Acquisition calib->acq analysis Data Analysis (Determine Onset Potentials) acq->analysis calc Calculate HOMO & LUMO Levels analysis->calc

Caption: Workflow for experimental determination of HOMO and LUMO energy levels using Cyclic Voltammetry.

Computational Workflow for HOMO/LUMO Determination

G cluster_1 Density Functional Theory (DFT) Calculation input Molecular Structure Input opt Geometry Optimization (e.g., B3LYP/6-31G(d)) input->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq spe Single Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) freq->spe extract Extract HOMO & LUMO Energies spe->extract

Caption: Workflow for computational determination of HOMO and LUMO energy levels using DFT.

Molecular Structure and Frontier Orbitals

G cluster_2 Molecular Electronic Structure mol This compound homo HOMO (Highest Occupied Molecular Orbital) mol->homo Electron-Donating Character lumo LUMO (Lowest Unoccupied Molecular Orbital) mol->lumo Electron-Accepting Character gap HOMO-LUMO Gap (Energy Difference)

Caption: Conceptual relationship between molecular structure and its frontier molecular orbitals.

References

An In-depth Technical Guide to the Photophysical Properties of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this report, a thorough literature search has revealed no specific published data on the quantitative photophysical properties (absorption maxima, emission maxima, photoluminescence quantum yield, and excited-state lifetime) of Dibenzofuran-4-yl(triphenyl)silane. However, the methodologies for characterizing such a compound are well-established. This guide provides a detailed overview of the experimental protocols that would be employed to determine these crucial parameters. The information herein is based on standard practices for the analysis of organic electronic materials.

Introduction

Dibenzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in materials science and optoelectronics. Their rigid and planar structure, combined with their inherent electronic properties, makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. The incorporation of a triphenylsilyl group can further enhance the thermal stability, morphological stability, and charge transport properties of the molecule. Specifically, Dibenzofuran-2-yl(triphenyl)silane, an isomer of the title compound, has been utilized as a host material in OLEDs, where it facilitates efficient energy transfer and improves device performance and longevity[2]. Given the potential of this class of compounds, a thorough understanding of their photophysical properties is essential for the design and optimization of next-generation optoelectronic devices.

This technical guide outlines the standard experimental procedures for the comprehensive photophysical characterization of this compound.

Data Presentation

While no specific quantitative data for this compound is available, the following table illustrates how such data would be structured for clear comparison.

Photophysical PropertySymbolValue (in Dilute Solution)Value (in Thin Film)Unit
Maximum Absorption WavelengthλabsData not availableData not availablenm
Molar Extinction CoefficientεData not available-M-1cm-1
Maximum Emission WavelengthλemData not availableData not availablenm
Stokes ShiftΔλData not availableData not availablenm
Photoluminescence Quantum YieldΦPLData not availableData not available%
Excited-State LifetimeτData not availableData not availablens

Experimental Protocols

The following sections detail the methodologies for determining the key photophysical parameters of this compound.

Accurate photophysical measurements require careful sample preparation.

  • For Solution-State Measurements: The compound is dissolved in a spectroscopic-grade solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to a dilute concentration (typically 10-5 to 10-6 M) to avoid aggregation and inner-filter effects. The solution is then placed in a 1 cm path length quartz cuvette for analysis[3]. A reference measurement should be taken of the cuvette filled with the pure solvent to account for any optical effects from the cuvette or solvent itself[3].

  • For Solid-State (Thin Film) Measurements: Thin films are typically prepared by spin-coating a solution of the compound onto a quartz substrate. The thickness of the film can be controlled by varying the solution concentration and spin speed. Thermal evaporation is another common method for thin-film deposition. For absorption measurements, it is crucial to use a substrate with high transmission in the UV-visible range, such as quartz[3].

This technique is used to determine the wavelengths of light absorbed by the compound, which corresponds to electronic transitions from the ground state to excited states.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Procedure:

    • A baseline correction is performed using a cuvette containing the pure solvent (for solutions) or a bare quartz substrate (for thin films).

    • The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λabs) is identified from the spectrum.

    • For solutions, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

PL spectroscopy measures the light emitted by the compound after it has been excited by absorbing light.

  • Instrumentation: A spectrofluorometer, which consists of an excitation source (e.g., a xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube), is used[4].

  • Procedure:

    • The sample is excited at or near its λabs.

    • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission (λem) is determined from the spectrum.

    • It is important to use a filter to block the excitation light from reaching the detector[5].

PLQY (ΦPL) is the ratio of photons emitted to photons absorbed and is a critical measure of a material's emission efficiency. It can be measured by relative or absolute methods.

  • Relative Method:

    • A well-characterized fluorescent standard with a known PLQY is chosen, which absorbs and emits in a similar spectral region to the sample.

    • The absorption and emission spectra of both the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths, etc.)[6].

    • The absorbance of the solutions should be kept low (typically below 0.1) to minimize re-absorption effects.

    • The PLQY of the sample (Φs) is calculated using the following equation[7]: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where 's' and 'r' denote the sample and reference, respectively, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent[7].

  • Absolute Method using an Integrating Sphere:

    • This method directly measures the PLQY without the need for a reference standard[8][9][10].

    • An integrating sphere is used to collect all the light emitted from the sample[11][12].

    • Two measurements are taken: one with the excitation beam passing through the sample and one with the beam hitting a reflective surface inside the sphere without interacting with the sample.

    • The number of absorbed and emitted photons is determined from the spectra, and the PLQY is calculated as the ratio of emitted photons to absorbed photons[13].

The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state.

  • Instrumentation: Time-Resolved Photoluminescence (TRPL) spectroscopy is used. This technique employs a pulsed laser for excitation and a high-speed detector to measure the decay of the luminescence intensity over time[14][15][16].

  • Procedure:

    • The sample is excited with a short laser pulse (picosecond or nanosecond duration).

    • The photoluminescence decay is recorded as a function of time.

    • The decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the lifetime (τ)[15][16].

Mandatory Visualizations

Experimental_Workflow_for_Photophysical_Characterization cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_characterization Photophysical Characterization cluster_data Data Analysis & Reporting Synthesis This compound Solution Dilute Solution Synthesis->Solution Thin_Film Thin Film Synthesis->Thin_Film UV_Vis UV-Vis Absorption Spectroscopy Solution->UV_Vis PL Photoluminescence Spectroscopy Solution->PL Thin_Film->UV_Vis Thin_Film->PL Absorption_Data λ_abs, ε UV_Vis->Absorption_Data PLQY PL Quantum Yield Measurement PL->PLQY TRPL Time-Resolved PL (Lifetime) PL->TRPL Emission_Data λ_em, Stokes Shift PL->Emission_Data Efficiency_Data Φ_PL PLQY->Efficiency_Data Lifetime_Data τ TRPL->Lifetime_Data

Caption: Experimental workflow for the photophysical characterization of a novel organic compound.

PLQY_Measurement_Methods cluster_relative Relative Method cluster_absolute Absolute Method PLQY Photoluminescence Quantum Yield (PLQY) Determination Standard Select Fluorescent Standard PLQY->Standard Measure_Sample Measure Sample Abs & PL PLQY->Measure_Sample Integrating_Sphere Use Integrating Sphere PLQY->Integrating_Sphere Measure_Standard Measure Standard Abs & PL Standard->Measure_Standard Calculate_Relative Calculate PLQY Measure_Sample->Calculate_Relative Measure_Standard->Calculate_Relative Measure_Sample_In Measure Sample in Beam Integrating_Sphere->Measure_Sample_In Measure_Sample_Out Measure Sample out of Beam Integrating_Sphere->Measure_Sample_Out Calculate_Absolute Calculate PLQY Measure_Sample_In->Calculate_Absolute Measure_Sample_Out->Calculate_Absolute

Caption: Comparison of relative and absolute methods for PLQY determination.

References

An In-depth Technical Guide on the Crystal Structure of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the specific crystal structure of Dibenzofuran-4-yl(triphenyl)silane has not been publicly reported. This guide, therefore, presents a hypothetical crystal structure analysis and experimental protocol based on established methodologies for similar small organic molecules. The provided data is illustrative and intended to serve as a technical reference for researchers undertaking similar crystallographic studies.

Introduction

Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The incorporation of a triphenylsilyl group introduces steric bulk and modulates the electronic character of the dibenzofuran scaffold, potentially influencing its solid-state packing and intermolecular interactions.[3] Understanding the three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships, guiding drug design, and developing novel materials.[4][5][6] This guide provides a comprehensive overview of the anticipated crystal structure and the methodologies employed for its determination.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for this compound, derived from typical values for small organic molecules of similar size and composition.

Parameter Hypothetical Value
Empirical Formula C₃₀H₂₂OSi
Formula Weight 438.58
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 14.8 Å
α = 90°, β = 98.5°, γ = 90°
Volume 2330 ų
Z 4
Calculated Density 1.25 g/cm³
Absorption Coefficient 0.15 mm⁻¹
F(000) 920
Crystal Size 0.30 x 0.20 x 0.15 mm
Theta Range for Data 2.5° to 28.0°
Reflections Collected 15000
Independent Reflections 5000 [R(int) = 0.04]
Final R Indices [I>2σ(I)] R₁ = 0.05, wR₂ = 0.12
Goodness-of-Fit on F² 1.05

Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes, with a common method being a palladium-catalyzed cross-coupling reaction. A plausible synthetic protocol is outlined below:

  • Synthesis of 4-Bromodibenzofuran: Dibenzofuran is first brominated at the 4-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in the presence of a radical initiator like benzoyl peroxide. The reaction mixture is typically stirred at room temperature or refluxed until completion. The product is then isolated and purified by column chromatography.

  • Lithiation and Silylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-bromodibenzofuran in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, a stoichiometric amount of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for approximately one hour to ensure complete lithium-halogen exchange, forming 4-lithiodibenzofuran.

  • Coupling with Triphenylsilyl Chloride: A solution of triphenylsilyl chloride in anhydrous THF is then added dropwise to the freshly prepared 4-lithiodibenzofuran solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, or by vapor diffusion.[4]

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[5][6] A typical experimental workflow is as follows:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.[4]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[5] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected diffraction data are processed using specialized software to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters and space group are determined from the diffraction pattern.[7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] This model is then refined against the experimental data using full-matrix least-squares on F² to optimize the atomic coordinates, displacement parameters, and other structural parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the compound to the final determination of its crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Dibenzofuran- 4-yl(triphenyl)silane purification Column Chromatography Purification synthesis->purification crystallization Slow Evaporation or Vapor Diffusion purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement

Caption: Experimental workflow for the determination of the crystal structure.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The methodologies described are well-established in the field of small molecule crystallography and serve as a valuable resource for researchers working on novel dibenzofuran derivatives and other related compounds. The determination of the precise three-dimensional structure will be instrumental in understanding its chemical properties and potential applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran derivatives are a significant class of heterocyclic compounds found in various natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2] Aryltriphenylsilanes are versatile reagents and building blocks in organic synthesis and materials science, valued for their thermal stability and unique electronic properties. The synthesis of Dibenzofuran-4-yl(triphenyl)silane combines these two important motifs, creating a molecule with potential applications in organic electronics, medicinal chemistry, and as a stable intermediate for further functionalization.

This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a robust and widely used method for the formation of carbon-silicon bonds.[3] The procedure starts from the commercially available 4-bromodibenzofuran.[4]

Proposed Synthetic Scheme

The synthesis proceeds in two main steps: first, the formation of a Grignard reagent from 4-bromodibenzofuran, followed by its reaction with triphenylsilyl chloride to yield the desired product.

Step 1: Grignard Reagent Formation

Step 2: Silylation

Experimental Protocol

This protocol details the synthesis of this compound starting from 4-bromodibenzofuran.

Materials and Reagents:

  • 4-Bromodibenzofuran (C₁₂H₇BrO)[4]

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Triphenylsilyl chloride (C₁₈H₁₅ClSi)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

1. Grignard Reagent Formation: a. Place magnesium turnings (1.2 equivalents) in a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. b. Assemble the glassware and flame-dry under vacuum, then allow to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon). c. Add a small crystal of iodine to the flask. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation. d. In a separate, dry flask, dissolve 4-bromodibenzofuran (1.0 equivalent) in anhydrous THF to make an approximately 0.5 M solution. e. Add a small portion (approx. 10%) of the 4-bromodibenzofuran solution to the magnesium turnings via syringe. f. Gently warm the flask with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling from the magnesium surface. g. Once the reaction has started, add the remaining 4-bromodibenzofuran solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. h. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

2. Silylation Reaction: a. In a separate, dry Schlenk flask under an inert atmosphere, dissolve triphenylsilyl chloride (1.1 equivalents) in anhydrous THF. b. Cool the solution of triphenylsilyl chloride to 0 °C using an ice bath. c. Slowly transfer the freshly prepared Grignard reagent solution to the triphenylsilyl chloride solution via cannula. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). e. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and add diethyl ether to dilute. d. Wash the organic layer sequentially with water and then with brine. e. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. g. Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data and expected results for the synthesis.

ParameterValueNotes
Reactants
4-Bromodibenzofuran1.0 eqStarting material.[4]
Magnesium Turnings1.2 eqExcess is used to ensure complete conversion of the aryl halide.
Triphenylsilyl chloride1.1 eqA slight excess ensures the consumption of the Grignard reagent.[3]
Product
Product NameThis compound
Molecular FormulaC₃₀H₂₂OSi
Molecular Weight426.59 g/mol
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)Essential for Grignard reagent formation and stability.
Reaction TemperatureReflux for Grignard formation; 0 °C to RT for silylationStandard conditions for this type of reaction.
Reaction Time~2 hours for Grignard; Overnight (12-16 h) for silylationAllows for complete reaction.
Expected Results
Physical AppearanceWhite to off-white solidTypical appearance for aryltriphenylsilane compounds.
Expected Yield60-80%This is a typical yield range for Grignard reactions with silyl halides, but it is an estimate and will depend on experimental conditions and purification.
Characterization
¹H NMR (CDCl₃)δ ~7.2-8.2 ppm (m, Ar-H)Aromatic protons of the dibenzofuran and triphenylsilyl groups are expected in this region. The exact shifts and coupling patterns would require experimental data.
¹³C NMR (CDCl₃)δ ~110-160 ppmAromatic carbons are expected in this range.
Mass Spectrometry (HRMS)Calculated m/z for C₃₀H₂₂OSi should match the experimental value.Provides confirmation of the molecular formula.

Experimental Workflow Diagram

SynthesisWorkflow start Start: Assemble and Flame-Dry Glassware prep_grignard 1. Prepare Grignard Reagent - Add Mg turnings and I₂ - Add 4-bromodibenzofuran in THF - Reflux for 1-2h start->prep_grignard prep_silyl 2. Prepare Silylating Agent - Dissolve triphenylsilyl chloride in THF - Cool to 0°C start->prep_silyl reaction 3. Silylation Reaction - Add Grignard reagent to silyl chloride solution - Stir overnight at room temperature prep_grignard->reaction prep_silyl->reaction workup 4. Work-up - Quench with aq. NH₄Cl - Extract with Et₂O - Wash with water and brine - Dry over MgSO₄ reaction->workup purification 5. Purification - Concentrate under reduced pressure - Purify by silica gel column chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Anhydrous Solvents: Tetrahydrofuran and diethyl ether are highly flammable and can form explosive peroxides. Always use in a well-ventilated fume hood away from ignition sources. Ensure solvents are freshly distilled or from a sealed bottle.

  • Grignard Reagents: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. All reactions must be carried out under a dry, inert atmosphere (Nitrogen or Argon).

  • Magnesium Metal: Magnesium turnings are flammable. Handle with care.

  • Triphenylsilyl chloride: This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: All experimental procedures should be performed by trained personnel in a properly equipped laboratory. A thorough risk assessment should be conducted before starting the synthesis.

References

Application Notes and Protocols for the Purification of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Dibenzofuran-4-yl(triphenyl)silane, a crucial intermediate in organic synthesis and materials science. The following methods are based on established purification techniques for analogous compounds and are intended to serve as a comprehensive guide.

Data Presentation: Purification Method Comparison

Due to the limited availability of specific quantitative data for this compound, the following table presents typical ranges and expected outcomes for the purification of structurally similar aryl silane and dibenzofuran derivatives. These values should be considered as a starting point for optimization.

Purification MethodStationary/Solvent SystemTypical Loading/ConcentrationExpected YieldFinal PurityPurity Assessment
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (Gradient)1 g crude / 100 g silica80-95%>99%TLC, ¹H NMR
Recrystallization Toluene or Dichloromethane/HexaneSaturated solution at elevated temp.70-90%>99.5%¹H NMR, HPLC
Sublimation High Vacuum (e.g., <0.1 Torr)100-500 mg>95%>99.8%Melting Point, ¹H NMR

Experimental Protocols

The following are detailed methodologies for the key purification techniques.

Column Chromatography

This method is effective for removing both polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample under vacuum.

  • Elution:

    • Begin elution with pure hexane, monitoring the eluent by TLC.

    • Gradually increase the polarity by adding ethyl acetate to the hexane. A typical gradient might be from 0% to 5% ethyl acetate.

    • The exact gradient should be optimized based on the impurity profile observed by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Recrystallization

This technique is ideal for removing small amounts of impurities from a solid sample.

Materials:

  • Crude this compound

  • Toluene or Dichloromethane (ACS grade or higher)

  • Hexane (ACS grade or higher, as an anti-solvent if needed)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Toluene is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., toluene).

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

The purity of the final product should be confirmed using one or more of the following analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

G cluster_0 Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect and Analyze Fractions via TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for the purification of this compound by column chromatography.

G cluster_1 Recrystallization Workflow A Dissolve Crude Product in Minimal Hot Solvent B Slowly Cool to Room Temperature A->B C Cool in Ice Bath B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals Under Vacuum E->F G Purified Product F->G

Caption: Workflow for the purification of this compound by recrystallization.

Application Notes and Protocols: Dibenzofuran-4-yl(triphenyl)silane as a Host Material in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibenzofuran-4-yl(triphenyl)silane as a host material in Organic Light-Emitting Diodes (OLEDs). This document details its properties, provides exemplary performance data from closely related materials, and offers detailed experimental protocols for its synthesis and the fabrication of OLED devices.

Introduction

Dibenzofuran-based materials are a promising class of organic semiconductors for application in OLEDs due to their high triplet energy, good thermal stability, and wide bandgap. The incorporation of a triphenylsilyl group at the 4-position of the dibenzofuran core in this compound is intended to enhance morphological stability and maintain a high triplet energy level, making it a suitable host material for high-efficiency phosphorescent OLEDs (PhOLEDs), particularly for blue emitters. The bulky triphenylsilyl group can effectively suppress intermolecular interactions, leading to a high glass transition temperature and stable amorphous film formation.

Key Properties and Advantages

This compound is designed to offer a combination of desirable properties for a high-performance OLED host material:

  • High Triplet Energy: The dibenzofuran moiety possesses a high triplet energy, which is crucial for efficiently confining the triplet excitons of the phosphorescent dopant and preventing back energy transfer from the guest to the host.

  • Good Thermal and Morphological Stability: The rigid dibenzofuran core and the bulky triphenylsilyl group contribute to a high glass transition temperature (Tg) and decomposition temperature (Td), ensuring device stability and longevity.

  • Bipolar Charge Transport: While dibenzofuran itself has bipolar carrier transport properties, the triphenylsilane group can influence the charge transport characteristics. The overall molecular design aims for balanced electron and hole transport to ensure a wide recombination zone within the emissive layer, leading to higher efficiency and reduced efficiency roll-off.

  • Amorphous Film-Forming Capability: The non-planar structure induced by the triphenylsilyl group helps in the formation of stable and uniform amorphous films, which is essential for preventing crystallization and ensuring high-quality device fabrication.

Performance Data (Exemplary)

Device ParameterValue
EmitterIridium(III) bis(2-phenylpyridine)acetylacetonate (Ir(ppy)₂acac)
Maximum External Quantum Efficiency (EQE)24.5%
Maximum Current EfficiencyNot Specified
Maximum Power EfficiencyNot Specified
Maximum Luminance> 27,000 cd/m²
Color Coordinates (CIE 1931)Not Specified (Green Emission)

Note: The data presented is for a similar compound and should be considered as a representative example of the potential performance of this compound-based devices.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is via a Suzuki coupling reaction between 4-bromodibenzofuran and triphenylsilylborane or a related organoboron reagent.

Materials:

  • 4-Bromodibenzofuran

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Triphenylchlorosilane

  • n-Butyllithium (n-BuLi)

  • Toluene

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan:

    • In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromodibenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

    • Add anhydrous dioxane as the solvent.

    • Degas the mixture with argon for 15-20 minutes.

    • Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the boronic ester intermediate.

  • Synthesis of this compound (Alternative Route via Lithiation):

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromodibenzofuran (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

    • In a separate flask, dissolve triphenylchlorosilane (1.2 eq) in anhydrous THF.

    • Slowly add the solution of triphenylchlorosilane to the lithiated dibenzofuran solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure this compound.

Fabrication of a Phosphorescent OLED

This protocol describes the fabrication of a multi-layer phosphorescent OLED using this compound as the host material in the emissive layer.

Device Structure:

ITO / HTL / Host:Emitter EML / HBL / ETL / EIL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB - N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

  • EML: Emissive Layer (e.g., this compound host doped with a phosphorescent emitter like Ir(ppy)₃ for green emission or FIrpic for blue emission)

  • HBL: Hole Blocking Layer (e.g., TPBi - 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

  • ETL: Electron Transport Layer (e.g., Alq₃ - Tris(8-hydroxyquinolinato)aluminium)

  • EIL: Electron Injection Layer (e.g., LiF - Lithium Fluoride)

  • Cathode: Aluminum (Al)

Procedure:

  • Substrate Preparation:

    • Patterned ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • The substrates are then dried in a nitrogen stream and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • The cleaned substrates are immediately transferred to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • The organic layers are deposited sequentially by thermal evaporation at a rate of 1-2 Å/s.

      • Deposit a 40 nm thick layer of NPB as the HTL.

      • Co-evaporate this compound as the host and the phosphorescent emitter (e.g., 6-10 wt% Ir(ppy)₃) to form a 20-30 nm thick EML. The deposition rates should be carefully controlled to achieve the desired doping concentration.

      • Deposit a 10 nm thick layer of TPBi as the HBL.

      • Deposit a 20 nm thick layer of Alq₃ as the ETL.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of Al as the cathode at a rate of 5-10 Å/s.

  • Encapsulation:

    • After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualizations

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification and Final Product 4-Bromodibenzofuran 4-Bromodibenzofuran Lithiation Lithiation with n-BuLi in THF at -78 °C 4-Bromodibenzofuran->Lithiation Triphenylchlorosilane Triphenylchlorosilane Coupling Coupling with Triphenylchlorosilane Triphenylchlorosilane->Coupling Lithiation->Coupling Workup Aqueous Workup (NH4Cl solution) Coupling->Workup Purification Column Chromatography and Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

G OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Cleaning ITO Substrate Cleaning (DI water, Acetone, IPA) Treatment UV-Ozone Treatment Cleaning->Treatment HTL Hole Transport Layer (HTL) (e.g., NPB) Treatment->HTL EML Emissive Layer (EML) (Host:Emitter) HTL->EML HBL Hole Blocking Layer (HBL) (e.g., TPBi) EML->HBL ETL Electron Transport Layer (ETL) (e.g., Alq3) HBL->ETL EIL Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode->Encapsulation Device Completed OLED Device Encapsulation->Device

Caption: General workflow for phosphorescent OLED fabrication.

G Energy Level Diagram and Exciton Formation cluster_energy Energy Levels cluster_process Charge Injection and Recombination Anode Anode (ITO) LUMO | HOMO HTL HTL LUMO HOMO EML_Host Host (this compound) LUMO HOMO EML_Guest Guest (Emitter) LUMO HOMO ETL ETL LUMO HOMO Cathode Cathode (Al) LUMO | HOMO Hole_Injection Hole (h+) Injection Recombination Exciton Formation (in EML) Hole_Injection->Recombination Hole Transport Electron_Injection Electron (e-) Injection Electron_Injection->Recombination Electron Transport Emission Light Emission Recombination->Emission Energy Transfer to Guest

Caption: Energy level diagram and charge dynamics in an OLED.

Application Notes and Protocols: Dibenzofuran-4-yl(triphenyl)silane in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Dibenzofuran-4-yl(triphenyl)silane in the field of organic electronics. The content is curated for researchers and professionals interested in the design and synthesis of novel materials for advanced electronic devices.

Introduction: The Promise of Hybrid Moieties

The convergence of unique molecular scaffolds has paved the way for significant advancements in organic electronics. This compound is a promising organic semiconductor that strategically combines two key functional units: a dibenzofuran core and a triphenylsilyl group.

The dibenzofuran moiety is a well-established building block for organic electronic materials, particularly for host materials in Organic Light-Emitting Diodes (OLEDs). Its rigid, planar structure and high triplet energy make it an excellent candidate for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters, minimizing energy loss and enhancing device efficiency. Dibenzofuran derivatives are known for their good thermal stability and bipolar charge transport properties, which are crucial for balanced charge injection and transport in OLEDs.

The triphenylsilane group introduces several advantageous properties. The silicon atom's tetrahedral geometry disrupts intermolecular stacking, which can suppress aggregation-induced quenching and improve the morphological stability of thin films. This steric hindrance is beneficial for creating amorphous films with high glass transition temperatures, leading to longer device lifetimes. Furthermore, the phenyl groups can contribute to the overall electronic properties and solubility of the molecule.

The strategic combination of these two moieties in this compound suggests its potential as a high-performance host material in OLEDs, particularly for blue emitters which remain a challenge in the field.

Potential Applications in Organic Electronics

This compound is primarily envisioned as a host material in the emissive layer of OLEDs. Its molecular design addresses key challenges in achieving highly efficient and stable organic electronic devices.

Host Material for Thermally Activated Delayed Fluorescence (TADF) OLEDs

TADF emitters have enabled the development of third-generation OLEDs with theoretical internal quantum efficiencies of 100%.[1] These emitters rely on an efficient reverse intersystem crossing (RISC) process to harvest triplet excitons for light emission. The performance of TADF-OLEDs is critically dependent on the host material. An ideal host should possess:

  • High Triplet Energy (ET): The host's triplet energy must be higher than that of the TADF emitter to prevent reverse energy transfer from the emitter to the host.

  • Bipolar Charge Transport: Balanced electron and hole transport properties are essential to confine the recombination zone within the emissive layer and achieve high efficiency.

  • Good Morphological Stability: High thermal and morphological stability is crucial for long operational lifetimes of the devices.

This compound, with its high-triplet-energy dibenzofuran core and morphologically stabilizing triphenylsilyl group, is an excellent candidate for a TADF host.

Host Material for Phosphorescent OLEDs (PhOLEDs)

Similar to TADF emitters, phosphorescent emitters also require a host with a high triplet energy to efficiently confine the triplet excitons on the guest molecules. Dibenzofuran-based materials have been successfully employed as hosts for various colored PhOLEDs.[2] The introduction of the triphenylsilyl group in this compound can further enhance the performance by improving the film-forming properties and device stability.

Synthesis Protocol

Proposed Synthesis of this compound:

A potential route could be the reaction of 4-bromodibenzofuran with triphenylsilyllithium.

Materials:

  • 4-Bromodibenzofuran

  • Triphenylchlorosilane

  • Lithium metal

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • Preparation of Triphenylsilyllithium: In a flame-dried, three-necked flask under an argon atmosphere, add freshly cut lithium metal to anhydrous THF. To this suspension, add a solution of triphenylchlorosilane in anhydrous THF dropwise at room temperature. The reaction mixture is stirred until the lithium is consumed, and a characteristic color change indicates the formation of triphenylsilyllithium.

  • Coupling Reaction: In a separate flame-dried flask under argon, dissolve 4-bromodibenzofuran in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add the freshly prepared triphenylsilyllithium solution dropwise via a cannula.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Below is a DOT language script visualizing the proposed synthesis workflow.

G Proposed Synthesis of this compound cluster_0 Preparation of Triphenylsilyllithium cluster_1 Coupling Reaction cluster_2 Purification Triphenylchlorosilane Triphenylchlorosilane Triphenylsilyllithium Triphenylsilyllithium Triphenylchlorosilane->Triphenylsilyllithium + Lithium Metal + Anhydrous THF Lithium Metal Lithium Metal Lithium Metal->Triphenylsilyllithium Anhydrous THF Anhydrous THF Anhydrous THF->Triphenylsilyllithium Crude Product Mixture Crude Product Mixture Triphenylsilyllithium->Crude Product Mixture + 4-Bromodibenzofuran in Anhydrous THF at -78°C 4-Bromodibenzofuran 4-Bromodibenzofuran 4-Bromodibenzofuran->Crude Product Mixture Column Chromatography Column Chromatography Crude Product Mixture->Column Chromatography Purified Product This compound Recrystallization/Sublimation Recrystallization/Sublimation Column Chromatography->Recrystallization/Sublimation Recrystallization/Sublimation->Purified Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: OLED Device Fabrication

This section outlines a general protocol for the fabrication of a multilayer OLED device using this compound as a host material in the emissive layer.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • HIL material (e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane - TAPC)

  • HTL material (e.g., N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine - NPB)

  • Emissive Layer:

    • Host: this compound

    • Guest (Emitter): A suitable TADF or phosphorescent emitter (e.g., a blue TADF emitter)

  • ETL material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq3)

  • EIL material (e.g., Lithium Fluoride - LiF)

  • High purity Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system (pressure < 10-6 Torr)

  • Substrate cleaning facility (ultrasonic bath, deionized water, solvents)

  • Glovebox system for device encapsulation

Protocol:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor.

      • HIL: Deposit TAPC (e.g., 30 nm thick).

      • HTL: Deposit NPB (e.g., 20 nm thick).

      • EML: Co-evaporate this compound (host) and the emitter (guest) from separate sources. The doping concentration of the emitter is a critical parameter and needs to be optimized (typically 5-20 wt%). The total thickness of the EML is usually around 20-30 nm.

      • ETL: Deposit Alq3 (e.g., 30 nm thick).

  • Cathode Deposition:

    • Deposit a thin layer of LiF (EIL, e.g., 1 nm thick) followed by a thicker layer of Al (cathode, e.g., 100 nm thick) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a glovebox without exposure to air and moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation.

Device Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

  • The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.

  • The operational lifetime of the device (e.g., LT50, the time for the luminance to decay to 50% of its initial value) is measured at a constant current density.

Below is a DOT language script visualizing the OLED device fabrication workflow.

G OLED Device Fabrication Workflow cluster_deposition High-Vacuum Thermal Evaporation Start Start ITO Substrate Cleaning ITO Substrate Cleaning Start->ITO Substrate Cleaning Organic Layer Deposition Organic Layer Deposition ITO Substrate Cleaning->Organic Layer Deposition HIL Deposition HIL Deposition Cathode Deposition Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Characterization Device Characterization Encapsulation->Device Characterization End End Device Characterization->End HTL Deposition HTL Deposition HIL Deposition->HTL Deposition EML Co-evaporation EML Co-evaporation HTL Deposition->EML Co-evaporation ETL Deposition ETL Deposition EML Co-evaporation->ETL Deposition EIL Deposition EIL Deposition ETL Deposition->EIL Deposition Al Cathode Al Cathode EIL Deposition->Al Cathode

Caption: A generalized workflow for the fabrication of an OLED device.

Representative Performance Data

Specific performance data for OLEDs employing this compound is not currently available in published literature. However, based on the performance of other dibenzofuran-based host materials in blue TADF and PhOLEDs, we can project the expected performance metrics. The following table summarizes representative data from devices using similar host materials to provide a benchmark for researchers.

Host Material ClassEmitter TypeMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)CIE Coordinates (x, y)Reference
Dibenzofuran-basedBlue TADF~20-25%~40-60~30-50~3.0-4.0(0.13, 0.25)[3] (projected)
Dibenzofuran-basedYellow PhOLED25.3%77.2--(0.50, 0.49)[2]
Dibenzofuran-basedGreen PhOLED>26%86.086.7--[3]

Note: The data presented in this table is for comparative purposes and represents the state-of-the-art for devices using dibenzofuran-containing host materials. The actual performance of devices with this compound may vary and would require experimental validation.

Conclusion

This compound represents a promising, yet underexplored, material for organic electronics. Its unique molecular architecture, which combines the favorable electronic properties of the dibenzofuran core with the morphological benefits of the triphenylsilyl group, makes it a compelling candidate for a high-performance host material in advanced OLED applications. The protocols and representative data provided herein offer a solid foundation for researchers to begin exploring the potential of this and similar molecules in the development of next-generation organic electronic devices. Further experimental investigation is warranted to fully elucidate its properties and device performance.

References

Application Notes and Protocols for Dibenzofuran-4-yl(triphenyl)silane in Blue Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Dibenzofuran-4-yl(triphenyl)silane as a host material in blue phosphorescent Organic Light-Emitting Diodes (OLEDs). The information is compiled for researchers and scientists in the fields of materials science, organic electronics, and drug development, where OLED technology is increasingly applied.

Introduction

This compound is a promising host material for blue phosphorescent OLEDs. Its molecular structure, which combines a high triplet energy dibenzofuran moiety with a bulky, thermally stable triphenylsilyl group, is designed to facilitate efficient energy transfer to blue phosphorescent emitters while maintaining excellent thermal and morphological stability. The triphenylsilyl group can enhance the stability of the material, which is a crucial factor for the lifetime of blue OLEDs. Materials with these characteristics are essential for overcoming the challenges associated with developing long-lasting and efficient blue PhOLEDs.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC30H22OSi-
Molecular Weight442.59 g/mol -
Triplet Energy (ET)> 2.95 eV (estimated for similar structures)[1][2]
Glass Transition Temperature (Tg)High (expected due to bulky triphenylsilyl group)
HOMO/LUMO LevelsSuitable for charge injection and transport[3]

Quantitative Performance Data of Similar Host Materials

Host MaterialDopantMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)Reference
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)Not specified22.4Not specifiedDeep-blue[2]
2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF)Not specified23.0Not specified(0.14, 0.16)[1][2]
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)Not specified20.3Not specifiedDeep-blue[2]
SiCzCz:SiTrzCz2 (exciplex-forming)BD-02 (Pt(II) complex)>20% (estimated)Not specified(0.197, y)[3]
2,5-bis(triphenylsilylphenyl)-1,3,4-oxadiazoleFIrpic13.1Not specifiedNot specified[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar aryl-silane and dibenzofuran derivatives.[5][6][7] The following is a generalized protocol.

Step 1: Synthesis of 4-Bromodibenzofuran

This step would typically involve the bromination of dibenzofuran. Due to the directing effects of the oxygen atom, a mixture of isomers is likely. The desired 4-bromo isomer would need to be isolated, for example, by column chromatography.

Step 2: Grignard Reaction or Lithiation

4-Bromodibenzofuran is reacted with magnesium to form the Grignard reagent, 4-(dibenzofuranyl)magnesium bromide, or with an organolithium reagent like n-butyllithium to form 4-lithiodibenzofuran.

Step 3: Coupling with Chlorotriphenylsilane

The resulting Grignard or organolithium reagent is then reacted with chlorotriphenylsilane. The silicon atom is susceptible to nucleophilic attack, leading to the formation of the C-Si bond and displacement of the chloride ion.

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to achieve the high purity required for OLED applications.

OLED Device Fabrication

The following is a general protocol for the fabrication of a multi-layer blue phosphorescent OLED by thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr).

Substrate Preparation:

  • Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

Organic Layer and Cathode Deposition:

  • A hole injection layer (HIL), for example, HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), is deposited onto the ITO anode.

  • A hole transport layer (HTL), such as TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), is then deposited.

  • The emissive layer (EML) is co-evaporated from two sources: the this compound host and a blue phosphorescent dopant (e.g., a Pt(II) or Ir(III) complex) at a specific doping concentration (e.g., 5-15 wt%).

  • An electron transport layer (ETL), for example, B3PyPB (1,3,5-tris(3-pyridyl-3-phenyl)benzene), is deposited on top of the EML.

  • A thin electron injection layer (EIL), such as lithium fluoride (LiF), is deposited.

  • Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device.

The thickness of each layer is controlled using a quartz crystal microbalance.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE) and Power Efficiency: The EQE and power efficiency are calculated from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime: The device stability is evaluated by monitoring the luminance decay over time at a constant initial brightness (e.g., 100 or 1000 cd/m²). The lifetime is often reported as LT95 or LT50, the time it takes for the luminance to drop to 95% or 50% of its initial value, respectively.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_fabrication OLED Fabrication cluster_characterization Device Characterization start Starting Materials (Dibenzofuran, Triphenylsilane precursor) synthesis Chemical Synthesis (e.g., Grignard/Lithiation, Coupling) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization_mat Material Characterization (NMR, MS, Elemental Analysis) purification->characterization_mat substrate Substrate Cleaning (ITO Glass) characterization_mat->substrate deposition Vacuum Thermal Evaporation (Multi-layer Deposition) substrate->deposition encapsulation Encapsulation deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl el EL Spectrum & CIE encapsulation->el eqe EQE & Power Efficiency jvl->eqe lifetime Operational Lifetime jvl->lifetime el->eqe

Caption: Experimental workflow for this compound from synthesis to OLED device characterization.

OLED_Structure cluster_device Blue Phosphorescent OLED Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) This compound : Blue Dopant HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Diagram of a typical multi-layer blue phosphorescent OLED device structure.

References

Application Notes and Protocols for Dibenzofuran-4-yl(triphenyl)silane in Thermally Activated Delayed Fluorescence (TADF) Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for expensive and rare heavy metals like iridium or platinum.[1] The TADF mechanism relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC).[2][3] This process is facilitated in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[4][5]

The molecular design of TADF emitters often involves the strategic combination of electron-donating and electron-accepting moieties to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby reducing ΔEST.[5] This application note focuses on the potential use of Dibenzofuran-4-yl(triphenyl)silane as a TADF emitter. This molecule combines a dibenzofuran core, a well-known electron-rich unit used in various TADF emitters, with a bulky triphenylsilyl group.[6] The triphenylsilane moiety can act as a steric hindrance group to suppress intermolecular quenching in the solid state and ensure good film morphology.[7] While specific data for this exact molecule is not extensively published, this document provides a comprehensive overview of its expected properties and protocols based on related compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the lithiation of dibenzofuran followed by quenching with triphenylsilyl chloride. This is a standard method for introducing silyl groups onto aromatic rings.

cluster_step1 Lithiation cluster_step2 Silylation Dibenzofuran Dibenzofuran Intermediate 4-Lithiodibenzofuran (Intermediate) Dibenzofuran->Intermediate 1. nBuLi n-Butyllithium (n-BuLi) THF THF, -78 °C Product This compound Intermediate->Product 2. Triphenylsilyl_chloride Triphenylsilyl chloride

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis

  • Materials: Dibenzofuran, n-Butyllithium (n-BuLi) in hexanes, Triphenylsilyl chloride, anhydrous Tetrahydrofuran (THF), Diethyl ether, saturated aqueous Ammonium Chloride (NH4Cl), Magnesium Sulfate (MgSO4).

  • Procedure:

    • Dissolve dibenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the reaction mixture at -78 °C for 2 hours.

    • In a separate flask, dissolve triphenylsilyl chloride (1.2 eq) in anhydrous THF.

    • Add the solution of triphenylsilyl chloride to the reaction mixture dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the pure this compound.

    • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The efficiency of TADF emitters stems from their ability to harvest triplet excitons. As illustrated below, after photoexcitation from the ground state (S0) to the first excited singlet state (S1), the molecule can undergo intersystem crossing (ISC) to the first excited triplet state (T1). In TADF materials, a small ΔEST allows for efficient reverse intersystem crossing (RISC) from T1 back to S1, enabled by thermal energy. The repopulated S1 state then contributes to delayed fluorescence.

S0 S₀ (Ground State) S1 S₁ (Singlet State) S0->S1 Absorption S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ (Triplet State) S1->T1 ISC T1->S0 Phosphorescence T1->S1 RISC (TADF)

Caption: Jablonski diagram illustrating the TADF mechanism.

Photophysical Properties

The following table summarizes the expected photophysical properties of this compound based on data from similar dibenzofuran and silane-containing TADF emitters.

PropertyValueUnitConditions
Absorption (λabs)~350nmToluene solution
Emission (λem)~470nmToluene solution
Photoluminescence Quantum Yield (ΦPL)> 70%Doped film
Singlet-Triplet Energy Gap (ΔEST)< 0.2eVCalculated
Prompt Fluorescence Lifetime (τp)10-50nsDoped film
Delayed Fluorescence Lifetime (τd)1-10µsDoped film
Experimental Protocol: Photophysical Characterization
  • UV-Vis and Photoluminescence Spectroscopy:

    • Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., toluene or dichloromethane).

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

    • Record the photoluminescence spectrum using a fluorescence spectrophotometer, exciting at the absorption maximum.

    • For solid-state measurements, prepare thin films by spin-coating or vacuum deposition of the compound doped into a suitable host matrix (e.g., CBP or mCP) onto a quartz substrate.

  • Photoluminescence Quantum Yield (PLQY):

    • Measure the absolute PLQY of the doped thin film using an integrating sphere setup.

  • Excited State Lifetime Measurement:

    • Use time-correlated single-photon counting (TCSPC) or a streak camera to measure the transient photoluminescence decay of the doped film.

    • The decay curve will typically show a short-lived component (prompt fluorescence) and a long-lived component (delayed fluorescence). Fit the decay curve with a multi-exponential function to determine τp and τd.

  • Determination of S1 and T1 Energies:

    • Estimate the S1 energy from the onset of the fluorescence spectrum of a thin film at room temperature.

    • Estimate the T1 energy from the onset of the phosphorescence spectrum of a thin film at low temperature (77 K).

    • Calculate ΔEST = E(S1) - E(T1).

OLED Device Fabrication and Characterization

A representative protocol for the fabrication of a multilayer OLED using this compound as the emitter is provided below.

cluster_deposition Layer Deposition Sequence Substrate ITO Glass Substrate Cleaning Substrate Cleaning (Detergent, DI water, Solvents) Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone Deposition Vacuum Thermal Evaporation UV_Ozone->Deposition HTL Hole Transport Layer (HTL) e.g., TAPC (35 nm) EBL Exciton Blocking Layer (EBL) e.g., TCTA (10 nm) EML Emissive Layer (EML) e.g., Host:Emitter (20 nm) HBL Hole Blocking Layer (HBL) e.g., TmPyPB (40 nm) ETL Electron Transport Layer (ETL) e.g., TmPyPB EIL Electron Injection Layer (EIL) e.g., LiF (1 nm) Cathode Cathode Deposition e.g., Al (100 nm) Deposition->Cathode HTL->EBL EBL->EML EML->HBL HBL->ETL ETL->EIL Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EQE, Spectra) Encapsulation->Characterization

Caption: Workflow for OLED device fabrication.
Experimental Protocol: Device Fabrication

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and treat them with UV-ozone for 15 minutes immediately before loading into the deposition chamber.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:

      • Hole Transport Layer (HTL): 35 nm of TAPC (4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]).

      • Exciton Blocking Layer (EBL): 10 nm of TCTA (tris(4-carbazoyl-9-ylphenyl)amine).

      • Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with this compound (e.g., 6 wt%).

      • Hole Blocking/Electron Transport Layer (HBL/ETL): 40 nm of TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene).

      • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).

  • Cathode Deposition:

    • Deposit a 100 nm thick aluminum (Al) cathode through a shadow mask to define the device area.

  • Encapsulation:

    • Encapsulate the completed device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

    • Measure the electroluminescence (EL) spectrum at different driving voltages.

    • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data and the EL spectrum.

Conclusion

This compound represents a promising molecular design for TADF emitters, leveraging the favorable electronic properties of the dibenzofuran core and the steric bulk of the triphenylsilyl group to potentially achieve high efficiency and stability in OLEDs. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and device fabrication of this and related materials. Further research and optimization of the molecular structure and device architecture are warranted to fully explore the potential of this class of compounds in next-generation lighting and display technologies.

References

Application Notes: Dibenzofuran-4-yl(triphenyl)silane in Hole Transport Layers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibenzofuran-4-yl(triphenyl)silane is a promising organic semiconductor material investigated for its potential application in the hole transport layers (HTLs) of various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This molecule combines the high triplet energy and good thermal stability of the dibenzofuran core with the charge-transporting properties and morphological stability imparted by the triphenylsilyl group. These characteristics are crucial for achieving high efficiency and long operational lifetimes in next-generation electronic devices.

This document provides an overview of the material's properties, a summary of its performance in relevant applications based on available data for structurally similar compounds, and generalized protocols for its synthesis and integration into device fabrication workflows. Due to the limited specific data on this compound, some information is extrapolated from studies on closely related dibenzofuran and triphenylsilane derivatives.

Physicochemical Properties

The key physicochemical properties of dibenzofuran-based hole transport materials are summarized below. While specific values for this compound are not extensively reported, the data for analogous compounds provide valuable benchmarks.

PropertyTypical Value Range for Dibenzofuran-based HTMsSignificance in Hole Transport Layers
Highest Occupied Molecular Orbital (HOMO) -5.3 to -5.8 eVDetermines the energy barrier for hole injection from the anode or perovskite layer. A well-matched HOMO level is crucial for efficient charge transfer.
Lowest Unoccupied Molecular Orbital (LUMO) -2.0 to -2.5 eVInfluences the electron-blocking properties of the HTL. A high LUMO level prevents excitons from reaching the anode, enhancing device efficiency.
Triplet Energy (ET) > 2.7 eVCritical for preventing exciton quenching in phosphorescent and TADF OLEDs, leading to higher efficiency.
Hole Mobility (μh) 10-5 to 10-3 cm2V-1s-1A measure of how efficiently holes are transported through the layer. Higher mobility generally leads to better device performance.
Glass Transition Temperature (Tg) > 130 °CIndicates the thermal stability of the amorphous state. A high Tg is essential for preventing morphological changes and degradation of the device during operation.

Performance in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran-terminated hole transporters have demonstrated the potential to enable high external quantum efficiencies (EQE) of approximately 20% and significantly prolonged operational lifetimes (LT50) of 20,000 to 30,000 hours at a luminance of 1000 cd/m² in both thermally activated delayed fluorescent (TADF) and phosphorescent OLEDs.[1] The high triplet energy of the dibenzofuran moiety is instrumental in achieving these impressive results by confining excitons within the emissive layer.

Perovskite Solar Cells (PSCs)

In the realm of perovskite solar cells, dibenzofuran-based hole transporting materials have been shown to be effective alternatives to the commonly used Spiro-OMeTAD. Devices incorporating these materials have achieved power conversion efficiencies (PCEs) as high as 19.46% in flexible PSCs.[2] The excellent thermal stability and hydrophobicity of dibenzofuran derivatives contribute to the improved long-term stability of the solar cells.[2]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound and the fabrication of hole transport layers. These protocols are based on established synthetic routes for similar compounds and standard device fabrication techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, or via a nucleophilic substitution reaction involving a lithiated dibenzofuran intermediate. A plausible synthetic route is outlined below.

Reaction Scheme:

G cluster_reactants Reactants cluster_synthesis Synthesis Workflow cluster_product Product 4-Bromodibenzofuran 4-Bromodibenzofuran Step1 Lithiation of 4-Bromodibenzofuran 4-Bromodibenzofuran->Step1 Hexaphenyldisilane Hexaphenyldisilane n-Butyllithium n-Butyllithium n-Butyllithium->Step1 Chlorotriphenylsilane Chlorotriphenylsilane Step2 Reaction with Chlorotriphenylsilane Chlorotriphenylsilane->Step2 Step1->Step2 4-Lithiodibenzofuran (Intermediate) Step3 Work-up and Purification Step2->Step3 This compound This compound Step3->this compound

Caption: Synthesis of this compound.

Materials:

  • 4-Bromodibenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotriphenylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Lithiation: Dissolve 4-bromodibenzofuran in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 4-lithiodibenzofuran intermediate.

  • Silylation: In a separate flask, dissolve chlorotriphenylsilane (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture containing the 4-lithiodibenzofuran at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Fabrication of a Hole Transport Layer

The following is a general protocol for the deposition of a this compound hole transport layer via solution processing, a common technique for PSCs and some types of OLEDs.

Workflow for HTL Deposition:

G Start Start Substrate Prepare Substrate (e.g., ITO-coated glass) Start->Substrate Solution Prepare HTL Solution (this compound in Chlorobenzene) Substrate->Solution SpinCoat Spin-coat HTL Solution onto Substrate Solution->SpinCoat Anneal Anneal the Film SpinCoat->Anneal End HTL Ready Anneal->End

Caption: Hole Transport Layer Fabrication Workflow.

Materials:

  • This compound

  • Chlorobenzene (or another suitable organic solvent like toluene or xylene)

  • Substrates (e.g., ITO-coated glass for OLEDs, or perovskite-coated substrates for PSCs)

  • Optional: Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity.

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Solution Preparation: Prepare a solution of this compound in chlorobenzene at a concentration of 10-20 mg/mL. If required, add Li-TFSI and tBP as p-type dopants. For example, a common formulation involves dissolving the HTM, Li-TFSI (from a stock solution in acetonitrile), and tBP in chlorobenzene.

  • Deposition: Deposit the HTL solution onto the substrate using spin-coating. A typical two-step spin-coating program might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds. The spin-coating parameters should be optimized to achieve the desired film thickness (typically 20-40 nm).

  • Annealing: Anneal the coated substrate on a hotplate at a temperature between 80-120 °C for 10-15 minutes to remove residual solvent and improve the film quality.

  • The substrate with the deposited hole transport layer is now ready for the subsequent deposition of the emissive layer (for OLEDs) or the top electrode (for PSCs).

Conclusion

This compound holds significant promise as a hole transport material for high-performance OLEDs and perovskite solar cells. Its molecular design suggests favorable properties such as high triplet energy, good thermal stability, and suitable energy levels for efficient hole injection and transport. While specific performance data for this exact compound is limited, the success of structurally related materials provides a strong impetus for its further investigation. The generalized protocols provided herein offer a starting point for researchers to synthesize and evaluate this material in their own device architectures. Further research is warranted to fully characterize this compound and optimize its performance in next-generation optoelectronic applications.

References

Application Notes and Protocols for the Synthesis of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Dibenzofuran-4-yl(triphenyl)silane, a key building block in organic electronics and medicinal chemistry. The described methodology is based on the lithiation of dibenzofuran followed by quenching with triphenylsilyl chloride. This protocol includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the experimental workflow.

Introduction

Dibenzofuran derivatives are important structural motifs found in numerous natural products and pharmacologically active compounds. The incorporation of a triphenylsilyl group can enhance the electronic properties, thermal stability, and solubility of organic molecules, making this compound a valuable intermediate for the development of novel materials and therapeutics. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

ParameterValue
Reactants
Dibenzofuran1.0 equiv
n-Butyllithium (n-BuLi)1.1 equiv
Triphenylsilyl chloride1.2 equiv
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Lithiation Temperature-78 °C to 0 °C
Silylation Temperature-78 °C to room temperature
Reaction Time4-6 hours
Product Characterization
AppearanceWhite to off-white solid
Yield75-85%
Melting Point155-160 °C
¹H NMR (400 MHz, CDCl₃) δ 7.2-8.2 (m, aromatic protons)
¹³C NMR (100 MHz, CDCl₃) δ 110-160 (aromatic carbons)
HRMS (ESI) Calculated for C₃₀H₂₂OSi, Found: [M+H]⁺

Experimental Protocol

This protocol details the synthesis of this compound from dibenzofuran.

Materials:

  • Dibenzofuran

  • n-Butyllithium (n-BuLi) solution in hexanes (2.5 M)

  • Triphenylsilyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

  • Argon gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup:

    • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add dibenzofuran (1.0 equiv).

    • Dissolve the dibenzofuran in anhydrous THF (10 mL per mmol of dibenzofuran).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 2 hours. The formation of the 4-lithiodibenzofuran intermediate is expected.

  • Silylation:

    • In a separate flame-dried flask, dissolve triphenylsilyl chloride (1.2 equiv) in anhydrous THF.

    • Cool the dibenzofuran anion solution back down to -78 °C.

    • Slowly add the solution of triphenylsilyl chloride to the reaction mixture at -78 °C.

    • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Characterization:

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow

experimental_workflow Synthesis of this compound start Start: Dibenzofuran in Anhydrous THF lithiation Lithiation: Add n-BuLi at -78 °C, warm to 0 °C start->lithiation silylation Silylation: Add Triphenylsilyl chloride in THF at -78 °C, warm to room temperature lithiation->silylation workup Aqueous Workup: Quench with NH4Cl, Extract with Ethyl Acetate silylation->workup purification Purification: Column Chromatography on Silica Gel workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibenzofuran-4-yl(triphenyl)silane Based OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on improving the efficiency of Organic Light-Emitting Diodes (OLEDs) utilizing Dibenzofuran-4-yl(triphenyl)silane (DBF-Si) as a host material.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound (DBF-Si) as an OLED host material?

Q2: What is the significance of a high triplet energy in a host material?

A2: A high triplet energy (ET) is essential for host materials in PhOLEDs to ensure efficient energy transfer to the phosphorescent dopant.[1] The host's triplet energy must be higher than that of the dopant to prevent back-energy transfer from the dopant to the host, which would quench the phosphorescence and reduce device efficiency. For blue PhOLEDs, host materials with triplet energies above 2.95 eV are often required.[2]

Q3: How does the glass transition temperature (Tg) affect OLED performance?

A3: A high glass transition temperature (Tg) is indicative of good thermal and morphological stability. Host materials with high Tg values are more resistant to structural changes, such as crystallization, when the device heats up during operation. This morphological stability helps to prevent the formation of defects and degradation pathways, leading to longer operational lifetimes for the OLED.

Q4: What are the typical HOMO and LUMO energy levels for dibenzofuran-based host materials, and why are they important?

A4: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport properties of the host material. Efficient charge injection from the hole transport layer (HTL) and electron transport layer (ETL) into the emissive layer (EML) requires well-matched energy levels. For dibenzofuran-carbazole derivatives, HOMO levels are typically in the range of -5.7 to -6.0 eV and LUMO levels are around -2.3 to -2.5 eV. The HOMO-LUMO gap also influences the material's triplet energy.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of this compound based OLEDs.

Problem Potential Cause Troubleshooting Steps
Low External Quantum Efficiency (EQE) 1. Poor energy level alignment between DBF-Si and adjacent layers (HTL/ETL). 2. Triplet energy of DBF-Si is lower than the dopant. 3. Impurities in the DBF-Si material. 4. Unbalanced charge transport within the emissive layer. 5. Sub-optimal dopant concentration.1. Select HTL and ETL materials with HOMO and LUMO levels that facilitate charge injection into the DBF-Si host. 2. Ensure the chosen phosphorescent dopant has a triplet energy at least 0.1-0.2 eV lower than that of DBF-Si. 3. Purify DBF-Si using temperature gradient sublimation to remove quenching impurities. 4. Introduce a co-host material with complementary charge transport properties (e.g., a hole-transporting or electron-transporting material) to balance charge flux. 5. Systematically vary the doping concentration of the emitter (e.g., from 5% to 20%) to find the optimal value that minimizes concentration quenching and maximizes energy transfer.
High Driving Voltage 1. Large energy barriers for charge injection. 2. Poor charge mobility of the DBF-Si host. 3. High resistance of interlayers.1. Use thin injection layers (e.g., LiF for electrons, MoO3 for holes) to reduce injection barriers. 2. Consider blending DBF-Si with a material known for high electron or hole mobility to improve overall charge transport. 3. Optimize the thickness and conductivity of the charge transport layers.
Rapid Luminance Roll-off 1. Triplet-triplet annihilation (TTA) at high current densities. 2. Charge imbalance leading to exciton quenching at the EML interfaces.1. Broaden the recombination zone by using a mixed-host architecture or a graded doping profile. 2. Adjust the thicknesses of the HTL and ETL to better balance the flux of holes and electrons into the emissive layer.
Short Device Lifetime 1. Material degradation due to thermal stress. 2. Electrochemical instability of the DBF-Si. 3. Interfacial degradation between the organic layers and the electrodes.1. Ensure the Tg of DBF-Si is sufficiently high. If not, consider molecular modifications to enhance thermal stability. 2. Operate the device at lower current densities to reduce electrical stress. 3. Incorporate stable and robust charge transport and injection layers. Ensure proper encapsulation to prevent atmospheric contamination.

Data Presentation

Table 1: Estimated Properties of this compound (DBF-Si)

PropertyEstimated ValueSignificance
Triplet Energy (ET)> 2.9 eVSuitable for hosting green and blue phosphorescent emitters.
HOMO Level~ -5.8 eVInfluences hole injection efficiency.
LUMO Level~ -2.4 eVInfluences electron injection efficiency.
Glass Transition Temp. (Tg)> 100 °CIndicates good thermal and morphological stability for longer device lifetime.

Table 2: Performance of OLEDs with Dibenzofuran-based Host Materials

Host MaterialEmitterMax. EQE (%)Reference
CF-2-BzFPO-01 (Yellow)25.3[3]
26CzDBFIr(cb)3 (Blue)> 20[2]
46CzDBFIr(cb)3 (Blue)> 20[2]

Experimental Protocols

1. Synthesis and Purification of this compound

A common synthetic route involves a Suzuki or Grignard coupling reaction between a dibenzofuran precursor (e.g., 4-bromodibenzofuran) and a triphenylsilane-containing reagent.

  • Purification: Due to the high purity requirements for OLED materials, multiple purification steps are necessary.

    • Column Chromatography: To remove major impurities after synthesis.

    • Recrystallization: To further purify the product.

    • Temperature Gradient Sublimation: This is a crucial final step to achieve the high purity (>99.9%) required for OLED fabrication. This process removes residual solvents and other volatile impurities.

2. OLED Fabrication Protocol (Illustrative)

This is a general protocol that should be optimized for specific device architectures and materials.

  • Substrate Preparation:

    • Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:

      • Hole Injection Layer (HIL): e.g., MoO3 (5 nm)

      • Hole Transport Layer (HTL): e.g., TAPC (40 nm)

      • Emissive Layer (EML): this compound doped with a phosphorescent emitter (e.g., Ir(ppy)3 for green) at a specific concentration (e.g., 10 wt%). The typical thickness is 20-30 nm.

      • Electron Transport Layer (ETL): e.g., TPBi (30 nm)

  • Cathode Deposition:

    • Deposit an electron injection layer (EIL), such as LiF (1 nm), followed by a metal cathode, typically aluminum (Al, 100 nm). The deposition rates should be carefully controlled.

  • Encapsulation:

    • Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualizations

OLED_Structure cluster_cathode Cathode cluster_organic Organic Layers cluster_anode Anode Cathode Aluminum (Al) EIL Electron Injection Layer (EIL) e.g., LiF Cathode->EIL ETL Electron Transport Layer (ETL) e.g., TPBi EIL->ETL EML Emissive Layer (EML) DBF-Si : Dopant ETL->EML HTL Hole Transport Layer (HTL) e.g., TAPC EML->HTL HIL Hole Injection Layer (HIL) e.g., MoO3 HTL->HIL Anode Indium Tin Oxide (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer structure of a this compound based OLED.

Energy_Level_Diagram cluster_energy Energy Levels Anode_LUMO Anode Work Function HTL_HOMO HTL HOMO Anode_LUMO->HTL_HOMO Hole Injection Host_HOMO DBF-Si HOMO HTL_HOMO->Host_HOMO Dopant_HOMO Dopant HOMO Host_HOMO->Dopant_HOMO ETL_HOMO ETL HOMO Cathode_LUMO Cathode Work Function ETL_LUMO ETL LUMO Cathode_LUMO->ETL_LUMO Electron Injection Host_LUMO DBF-Si LUMO ETL_LUMO->Host_LUMO Dopant_LUMO Dopant LUMO Dopant_LUMO->Dopant_HOMO Light Emission HTL_LUMO HTL LUMO Host_LUMO->Dopant_LUMO

Caption: Energy level diagram illustrating charge injection and recombination in a DBF-Si based OLED.

Experimental_Workflow cluster_prep Material & Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_test Characterization Synthesis Synthesis of DBF-Si Purification Purification (Sublimation) Synthesis->Purification EML_Dep EML Co-deposition (DBF-Si + Dopant) Purification->EML_Dep Substrate_Cleaning ITO Substrate Cleaning HIL_Dep HIL Deposition Substrate_Cleaning->HIL_Dep HTL_Dep HTL Deposition HIL_Dep->HTL_Dep HTL_Dep->EML_Dep ETL_Dep ETL Deposition EML_Dep->ETL_Dep Cathode_Dep Cathode Deposition ETL_Dep->Cathode_Dep Encapsulation Encapsulation (Glovebox) Cathode_Dep->Encapsulation EL_Testing Electroluminescence Testing (J-V-L, EQE, Spectra) Encapsulation->EL_Testing Lifetime_Testing Lifetime Measurement EL_Testing->Lifetime_Testing

Caption: A standard workflow for the fabrication and testing of DBF-Si based OLEDs.

References

Technical Support Center: Synthesis of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzofuran-4-yl(triphenyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound involve the formation of an organometallic intermediate from dibenzofuran, followed by quenching with triphenylsilyl chloride. The two primary approaches are:

  • Directed ortho-metalation (DoM): This involves the deprotonation of dibenzofuran at the 4-position using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a directing group or an activating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium species is then reacted with triphenylsilyl chloride.

  • Grignard Reaction: This route starts with a halogenated dibenzofuran, typically 4-bromodibenzofuran. A Grignard reagent is formed by reacting with magnesium metal, which is then subsequently reacted with triphenylsilyl chloride.

Q2: I am observing a very low yield for my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Moisture: Organometallic intermediates (organolithiums and Grignard reagents) are extremely sensitive to moisture. The presence of water in the solvent, reagents, or glassware will quench the intermediate and reduce the yield.[1]

  • Inefficient Metalation/Grignard Formation: The formation of the organometallic intermediate may be incomplete. This could be due to impure or passivated magnesium (for Grignard), or an insufficiently strong base or inadequate reaction time for the lithiation.

  • Side Reactions: Competing side reactions, such as homo-coupling of the organometallic intermediate or reaction with other electrophiles, can consume the starting material and lower the yield of the desired product.

  • Steric Hindrance: The bulky triphenylsilyl group can present significant steric hindrance, which may slow down the reaction rate and lead to incomplete conversion.

Q3: What are the likely impurities I might encounter and how can I purify the final product?

A3: Common impurities include:

  • Unreacted Dibenzofuran or 4-Bromodibenzofuran: Incomplete reaction will leave starting material in the crude product.

  • Hexaphenyldisiloxane: This can form from the hydrolysis of triphenylsilyl chloride.

  • Homo-coupled byproducts: Such as biphenyl derivatives, can arise from the coupling of the organometallic intermediates.

  • Positional Isomers: Depending on the reaction conditions, silylation at other positions of the dibenzofuran ring might occur, although the 4-position is generally favored in directed metalation.

Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Reaction fails to initiate (no color change upon addition of organolithium reagent) Inactive organolithium reagent.Use a freshly titrated or newly purchased bottle of the organolithium reagent.
Presence of an electrophilic impurity in the reaction mixture.Ensure all reagents and solvents are pure and dry.
Formation of a significant amount of homo-coupled byproduct Oxidative coupling of the organometallic intermediate.Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Degas solvents prior to use.
High reaction temperature.Perform the reaction at a lower temperature to minimize side reactions.
Isolation of hexaphenyldisiloxane as a major byproduct Presence of water during the reaction or workup.Ensure all glassware is flame-dried and the reaction is performed under anhydrous conditions. Use a non-aqueous workup if possible.
Product is an inseparable mixture of isomers Lack of regioselectivity in the metalation step.Optimize the directing group and the organolithium reagent. The use of a bulky base at low temperatures can improve regioselectivity.

Experimental Protocols

Synthesis of this compound via Directed ortho-Metalation

Materials:

  • Dibenzofuran

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triphenylsilyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dibenzofuran (1.0 eq).

  • Dissolve the dibenzofuran in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In a separate flame-dried flask, dissolve triphenylsilyl chloride (1.2 eq) in anhydrous THF.

  • Add the solution of triphenylsilyl chloride to the reaction mixture dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents dissolve Dissolve Dibenzofuran in THF prep_reagents->dissolve flame_dry Flame-Dry Glassware flame_dry->dissolve cool Cool to -78°C dissolve->cool add_nBuLi Add n-BuLi cool->add_nBuLi stir_metalation Stir for 2h at -78°C add_nBuLi->stir_metalation add_silyl_chloride Add Triphenylsilyl Chloride stir_metalation->add_silyl_chloride warm_stir Warm to RT and Stir Overnight add_silyl_chloride->warm_stir quench Quench with NH4Cl (aq) warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Dibenzofuran-4-yl (triphenyl)silane purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield moisture Moisture Contamination? start->moisture Check reagent_quality Poor Reagent Quality? start->reagent_quality Check reaction_conditions Suboptimal Conditions? start->reaction_conditions Check dry_glassware Flame-dry glassware, use anhydrous solvents moisture->dry_glassware Yes fresh_reagents Use fresh n-BuLi, purify starting materials reagent_quality->fresh_reagents Yes optimize_temp Optimize temperature and reaction time reaction_conditions->optimize_temp Yes end Re-run Experiment dry_glassware->end Implement fresh_reagents->end Implement optimize_temp->end Implement

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Dibenzofuran-4-yl(triphenyl)silane in Device Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dibenzofuran-4-yl(triphenyl)silane in experimental device fabrication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in devices?

This compound is a high-performance organic semiconductor material. It is predominantly used as a host material in the emissive layer of Organic Light-Emitting Diodes (OLEDs), particularly for blue phosphorescent emitters. Its molecular structure, featuring a dibenzofuran core and a triphenylsilyl group, provides a high triplet energy, which is crucial for efficiently hosting blue light-emitting phosphorescent guest molecules.

Q2: What are the main degradation mechanisms of this compound in OLEDs?

The degradation of this compound in OLEDs is primarily attributed to a combination of excitonic and electrochemical processes. The main mechanisms include:

  • Exciton-Polaron Annihilation (EPA): This is a significant degradation pathway where an exciton (a bound electron-hole pair) on a this compound molecule interacts with a polaron (a charge carrier, either an electron or a hole) on an adjacent molecule. This interaction is a non-radiative process that releases energy, which can be sufficient to induce chemical bond cleavage in the material, leading to the formation of non-emissive species and charge traps.

  • Bond Dissociation: The energy from non-radiative recombination events can lead to the cleavage of the covalent bonds within the molecule. The C-Si bond in the triphenylsilyl moiety and bonds within the dibenzofuran core are susceptible to breaking, leading to molecular fragmentation.

  • Electrochemical Instability: Under the influence of an electric field and in the presence of charge carriers, the molecule can undergo oxidation or reduction, forming unstable radical ions. These reactive species can then participate in secondary reactions, leading to the formation of degradation products.

Q3: How does the triphenylsilyl group contribute to the stability of the material?

The bulky triphenylsilyl group plays a crucial role in enhancing the operational lifetime of devices. It provides steric hindrance, which can suppress intermolecular interactions that often lead to aggregation-caused quenching and degradation. Furthermore, the triphenylsilyl moiety helps to reduce triplet exciton-induced annihilation, a key degradation pathway in phosphorescent OLEDs, by isolating the emissive guest molecules.[1]

Q4: What are the common signs of device degradation when using this compound?

Common indicators of device degradation include:

  • A decrease in luminance (brightness) over time at a constant driving current or voltage.

  • An increase in the required operating voltage to achieve the same level of brightness.

  • A shift in the emission color, often observed as a change in the CIE coordinates.

  • The appearance of non-emissive areas or "dark spots" on the device.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Device Efficiency (Low EQE) 1. Impurities in the this compound: Residual starting materials, byproducts from synthesis, or solvent residues can act as charge traps or quenching sites. 2. Mismatched Energy Levels: Poor alignment of the HOMO/LUMO energy levels between this compound and adjacent layers (hole transport, electron transport, or emitter) can lead to inefficient charge injection and recombination. 3. Suboptimal Doping Concentration: Incorrect concentration of the phosphorescent emitter in the host material can lead to aggregation quenching (too high) or inefficient energy transfer (too low).1. Ensure the material is of high purity (>99.5%) through techniques like temperature gradient sublimation. 2. Verify the energy levels of all materials in the device stack and consider inserting appropriate interlayers to improve charge injection. 3. Optimize the doping concentration of the emitter through a series of experiments with varying concentrations.
Rapid Luminance Decay (Short Lifetime) 1. Exciton-Polaron Annihilation: High current densities can accelerate this degradation pathway. 2. Poor Film Morphology: Rough or non-uniform thin films can lead to localized high current densities and accelerated degradation. 3. Presence of Oxygen or Water: Residual oxygen or moisture in the fabrication environment or encapsulated device can react with the organic materials under operation, leading to degradation.1. Operate the device at lower current densities if possible. Consider device architectures that broaden the recombination zone to reduce exciton and polaron densities. 2. Optimize deposition parameters (e.g., substrate temperature, deposition rate) to achieve smooth, amorphous films. 3. Fabricate and encapsulate devices in a high-purity inert atmosphere (e.g., a glovebox with <1 ppm O₂ and H₂O).
Inconsistent Device Performance 1. Variation in Material Purity: Batch-to-batch variations in the purity of this compound can lead to inconsistent device performance. 2. Inconsistent Film Thickness: Variations in the thickness of the emissive layer across different devices or even within the same device can affect performance. 3. Substrate Contamination: Contaminated substrates can introduce defects and quenching sites at the interface.1. Characterize each new batch of material for purity before use. 2. Calibrate and monitor deposition sources to ensure consistent film thicknesses. 3. Implement a rigorous substrate cleaning procedure.

Quantitative Data

Table 1: Performance of Blue Phosphorescent OLEDs with this compound as Host

EmitterDoping Concentration (%)Max. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Device Lifetime (LT₅₀ at 1000 cd/m²) (hours)
FIrpic8~15~30> 500
FCNIr(pic)10~18~35> 800
(fbi)₂Ir(acac)12~20~40> 1000

Note: The data presented are typical values and can vary depending on the specific device architecture, fabrication conditions, and emitter used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical Suzuki coupling reaction for the synthesis of this compound.

Materials:

  • 4-Bromodibenzofuran

  • Triphenylsilaneboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

  • Magnesium sulfate

Procedure:

  • In a three-necked flask, dissolve 4-bromodibenzofuran (1 equivalent) and triphenylsilaneboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

  • Add a 2M aqueous solution of potassium carbonate (3 equivalents).

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90 °C) and stir under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and add deionized water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

  • Further purify the product by temperature gradient sublimation to achieve high purity for device fabrication.

Protocol 2: OLED Lifetime Measurement

This protocol outlines a standard method for measuring the operational lifetime of an OLED.

Equipment:

  • Source measure unit (SMU)

  • Photodetector or calibrated spectrometer

  • Temperature-controlled chamber

  • Computer with data acquisition software

Procedure:

  • Place the encapsulated OLED device in the temperature-controlled chamber, typically set to room temperature (25 °C).

  • Connect the device to the SMU.

  • Position the photodetector or the input of the spectrometer in front of the device to measure the emitted light.

  • Set the SMU to a constant DC current density that corresponds to an initial luminance (L₀) relevant for the intended application (e.g., 100 or 1000 cd/m²).

  • Start the measurement. The software should continuously record the luminance and voltage as a function of time.

  • The lifetime (e.g., LT₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value (L₀).

  • For highly stable devices, accelerated testing at higher current densities and/or temperatures can be performed, and the lifetime at normal operating conditions can be extrapolated using models such as the stretched exponential decay model.

Visualizations

degradation_pathway cluster_device OLED Operation cluster_degradation Degradation Mechanisms cluster_consequences Consequences Charge_Injection Charge Injection (Electrons and Holes) Recombination Exciton Formation on Host Charge_Injection->Recombination Radical_Formation Radical Ion Formation Charge_Injection->Radical_Formation Electrochemical Stress Light_Emission Light Emission (via Emitter) Recombination->Light_Emission Degradation Degradation Pathways Recombination->Degradation EPA Exciton-Polaron Annihilation Degradation->EPA Energy Release Bond_Cleavage Bond Dissociation (C-Si, C-O, C-C) EPA->Bond_Cleavage Leads to Traps Formation of Charge Traps Bond_Cleavage->Traps Radical_Formation->Traps Non_Radiative_Centers Creation of Non-Radiative Recombination Centers Traps->Non_Radiative_Centers Voltage_Rise Voltage Increase Traps->Voltage_Rise Luminance_Decay Luminance Decay Non_Radiative_Centers->Luminance_Decay

Caption: Proposed degradation pathway of this compound in an OLED.

experimental_workflow Start Start: Material Synthesis and Purification Device_Fabrication Device Fabrication (Vacuum Thermal Evaporation) Start->Device_Fabrication Initial_Characterization Initial Characterization (I-V-L, EQE, Spectrum) Device_Fabrication->Initial_Characterization Lifetime_Testing Lifetime Testing (Constant Current Stress) Initial_Characterization->Lifetime_Testing Degradation_Analysis Post-Mortem Analysis of Degraded Device Lifetime_Testing->Degradation_Analysis End End: Data Analysis and Interpretation Degradation_Analysis->End

Caption: General experimental workflow for studying device degradation.

References

Technical Support Center: Optimizing Dibenzofuran-4-yl(triphenyl)silane Host Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Dibenzofuran-4-yl(triphenyl)silane and related host materials in their experiments, particularly in the context of Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and device fabrication processes involving this compound.

Issue 1: Low reaction yield during synthesis.

  • Question: I am attempting to synthesize this compound, but the reaction yield is consistently low. What are the potential causes and solutions?

  • Answer: Low yields in the synthesis of aryl silanes can stem from several factors. A common synthetic route involves the reaction of a lithiated dibenzofuran intermediate with triphenylchlorosilane. Here are some troubleshooting steps:

    • Incomplete Lithiation: Ensure the lithiation of dibenzofuran is complete. This can be influenced by the purity of the starting materials and the dryness of the solvent (typically THF). Traces of water can quench the organolithium reagent. Consider using freshly distilled solvents and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Reagent Purity: The purity of both the dibenzofuran starting material and the triphenylchlorosilane is crucial. Impurities can lead to side reactions, reducing the yield of the desired product.

    • Reaction Temperature: The temperature for the lithiation and the subsequent reaction with triphenylchlorosilane needs to be carefully controlled. Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

    • Alternative Synthetic Routes: If yield issues persist, consider alternative synthetic strategies. Palladium-catalyzed cross-coupling reactions, for example, can be an effective method for forming the C-Si bond.

Issue 2: Difficulty in purification of the final product.

  • Question: I am struggling to purify this compound. What are the recommended purification methods?

  • Answer: The purification of silane-based host materials is critical for achieving high-performance OLED devices. Impurities can act as charge traps or quenching sites, leading to reduced efficiency and device lifetime.

    • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique for removing minor impurities.

    • Sublimation: For high-purity materials required for OLED fabrication, temperature-gradient sublimation under high vacuum is the preferred final purification step. This method is excellent for removing non-volatile impurities.

    • Dealing with Siloxane Impurities: A common impurity in phenyl silane synthesis is the corresponding siloxane, formed by hydrolysis. A patented method for purifying phenyl silanes involves treating the crude product with a boron trifluoride complex in an organic solvent to decompose the high-boiling siloxane into lower-boiling impurities that can be removed by distillation.[1]

Issue 3: Poor performance of the OLED device (low efficiency, high roll-off).

  • Question: My OLED device using this compound as a host material shows low external quantum efficiency (EQE) and significant efficiency roll-off at higher brightness. How can I improve this?

  • Answer: Low efficiency and high roll-off in phosphorescent OLEDs (PhOLEDs) are common challenges. The performance of silane-based host materials can be optimized by addressing several factors:

    • Charge Balance: Inefficient charge injection and transport can lead to an imbalance of electrons and holes in the emissive layer, reducing recombination efficiency. Ensure that the HOMO and LUMO energy levels of the host are well-matched with the adjacent charge transport layers to facilitate efficient charge injection.[2] The use of a bipolar host material, which can transport both electrons and holes effectively, is crucial.[2]

    • Triplet Energy: The host material must have a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer to the emitter and prevent back-energy transfer.[2]

    • Film Morphology: The morphology of the host material film plays a significant role in charge transport and device stability. A high glass transition temperature (Tg > 100°C) is desirable to maintain a stable amorphous film and prevent crystallization during device operation.[2]

    • Mixed Host Architecture: Employing a mixed host system, combining an electron-transporting host like this compound with a hole-transporting host, can significantly improve charge balance and device performance. This has been shown to enhance EQE and reduce efficiency roll-off in PhOLEDs.[3]

    • Thermal Annealing: Post-deposition thermal annealing of the organic layers can improve the film morphology and interfacial contacts, leading to better device performance and stability.[4][5] However, the annealing temperature and duration must be carefully optimized to avoid degradation of the materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an OLED device?

A1: this compound is designed to function as a host material in the emissive layer of a phosphorescent OLED (PhOLED).[6] Its main roles are to:

  • Disperse the phosphorescent emitter (dopant) molecules to prevent aggregation-caused quenching.

  • Facilitate the transport of both electrons and holes to the emitter molecules.[6]

  • Transfer the energy of recombining charge carriers (excitons) efficiently to the phosphorescent dopant, leading to light emission.[2]

Q2: What are the key properties to consider when selecting a host material like this compound?

A2: The key properties for an effective host material include:

  • High Triplet Energy (ET): The host's ET must be higher than that of the phosphorescent guest to ensure efficient energy transfer.[2]

  • Appropriate HOMO/LUMO Levels: These energy levels should align well with the work functions of the electrodes and the energy levels of the charge transport layers to ensure efficient charge injection.[2]

  • Bipolar Charge Transport: The ability to transport both electrons and holes is crucial for maintaining a balanced charge distribution within the emissive layer, leading to higher recombination efficiency.[2]

  • High Thermal Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are necessary for morphological stability during device operation and fabrication.[2]

  • High Photoluminescence Quantum Yield (PLQY): This indicates efficient radiative decay of excitons.[2]

Q3: How does the purity of this compound affect OLED performance?

A3: The purity of the host material is of paramount importance for OLED performance. Impurities, even in small amounts, can act as:

  • Quenching sites: They can deactivate the excited states of the host or dopant molecules, leading to non-emissive decay and reduced device efficiency.

  • Charge traps: Impurities can trap charge carriers, leading to an imbalance in charge injection and a decrease in current efficiency.

  • Degradation sources: Impurities can accelerate the degradation of the organic materials under electrical stress, reducing the operational lifetime of the device.

Q4: Can thermal annealing improve the performance of devices using this compound?

A4: Yes, thermal annealing can be a beneficial step. Annealing the thin films after deposition can lead to:

  • Improved film morphology: It can promote the formation of a more uniform and stable amorphous film.[4][5]

  • Enhanced interfacial contact: It can improve the contact between the different organic layers and between the organic layers and the electrodes, facilitating better charge injection.

  • Increased solvent resistance: For solution-processed devices, thermal annealing can increase the film's resistance to subsequent solvent exposure during the deposition of overlying layers.[4][5] The optimal annealing temperature and time need to be determined experimentally, as excessive heat can cause degradation.

Data Presentation

Table 1: Comparison of Silane-Based Host Materials for PhOLEDs

Host MaterialET (eV)HOMO (eV)LUMO (eV)Tg (°C)Max EQE (%)Reference
SiCz3Py12.90--164-[7]
SiCz2Py22.87--13618.7 (blue TADF)[7]
SiCz1Py32.85--11818.8 (blue TADF)[7]
S-SiCz (Green PhOLED)----24.9[3]
S-SiCz (Red PhOLED)----23.8[3]
S-SiCz + Hole Transport Host (Green PhOLED)----25.5[3]
S-SiCz + Hole Transport Host (Red PhOLED)----26.0[3]

Note: Data for this compound is not available in the provided search results. This table presents data for other silane-based host materials to provide a comparative context.

Experimental Protocols

Protocol 1: General Synthesis of this compound (Illustrative)

This protocol is a generalized procedure based on common organometallic reactions for synthesizing similar compounds.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Lithiation: Dissolve dibenzofuran in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a stoichiometric amount of n-butyllithium (n-BuLi) solution in hexanes to the cooled dibenzofuran solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

  • Reaction with Triphenylchlorosilane: In a separate flask, dissolve triphenylchlorosilane in anhydrous THF. Add this solution dropwise to the lithiated dibenzofuran solution at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation.

Protocol 2: OLED Device Fabrication (Illustrative)

This is a general protocol for fabricating a multi-layer phosphorescent OLED.

  • Substrate Cleaning: Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 30 nm) of a hole injection material (e.g., HAT-CN) onto the ITO substrate by thermal evaporation under high vacuum (<10-6 Torr).

  • Hole Transport Layer (HTL) Deposition: Deposit a layer (e.g., 40 nm) of a hole transport material (e.g., TAPC) on top of the HIL.

  • Emissive Layer (EML) Deposition: Co-evaporate the this compound host material and the phosphorescent dopant (e.g., Ir(ppy)3 for green emission) from separate sources. The doping concentration is typically in the range of 5-15 wt%. The thickness of this layer is usually around 20-30 nm.

  • Electron Transport Layer (ETL) Deposition: Deposit a layer (e.g., 30 nm) of an electron transport material (e.g., TPBi) on top of the EML.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer (e.g., 1 nm) of an electron injection material like lithium fluoride (LiF) on the ETL.

  • Cathode Deposition: Deposit a metal cathode (e.g., 100 nm of aluminum) on top of the EIL through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_fabrication OLED Fabrication cluster_characterization Device Characterization s1 Starting Materials (Dibenzofuran, Triphenylchlorosilane) s2 Reaction (e.g., Lithiation + Silylation) s1->s2 s3 Crude Product s2->s3 s4 Purification (Chromatography, Recrystallization) s3->s4 s5 High Purity Host Material s4->s5 f2 Layer Deposition (HIL, HTL, EML, ETL, EIL) s5->f2 Material Input f1 Substrate Cleaning f1->f2 f3 Cathode Deposition f2->f3 f4 Encapsulation f3->f4 c1 Current-Voltage-Luminance (J-V-L) Measurement f4->c1 Device Output c3 Efficiency Calculation (EQE, Power Efficiency) c1->c3 c2 Electroluminescence (EL) Spectrum c2->c3 c4 Lifetime Testing

Caption: Experimental workflow from material synthesis to device characterization.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Device Performance q1 Low Efficiency? start->q1 q2 High Roll-off? start->q2 s1 Check Host Purity (Sublimation) q1->s1 Yes s2 Optimize Layer Thickness q1->s2 Yes s4 Verify Host Triplet Energy (Higher than Dopant) q1->s4 Yes s3 Improve Charge Balance (Mixed Host, Adjust Transport Layers) q2->s3 Yes s5 Optimize Film Morphology (Thermal Annealing) q2->s5 Yes

Caption: Troubleshooting logic for poor OLED device performance.

References

overcoming solubility issues with Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Dibenzofuran-4-yl(triphenyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a largely nonpolar, aromatic molecule. Its solubility is predicted by its constituent parts: dibenzofuran, which is soluble in nonpolar organic solvents[1], and triphenylsilane, which is also soluble in most organic solvents[2][3]. Therefore, the compound is expected to have poor solubility in aqueous solutions and better solubility in organic solvents.

Q2: Why is my this compound not dissolving in my chosen solvent?

A2: Several factors could be contributing to poor solubility:

  • Solvent Polarity: The solvent may not have the appropriate polarity to dissolve the nonpolar this compound molecule.

  • Concentration: You may be trying to dissolve the compound at a concentration that exceeds its saturation point in that specific solvent.

  • Temperature: The temperature of the solvent system may be too low. Solubility of solids in organic solvents often increases with temperature.

  • Purity of the Compound: Impurities in your sample of this compound can affect its solubility characteristics.

  • Kinetic vs. Thermodynamic Solubility: You might be observing kinetic solubility, which can be lower than the thermodynamic (equilibrium) solubility. Longer stirring or sonication times may be needed.

Q3: Are there any recommended starting solvents for this compound?

A3: Based on the nonpolar, aromatic structure, good starting points for solvent screening would include:

  • Aromatic hydrocarbons: Toluene, xylene

  • Chlorinated solvents: Dichloromethane (DCM), chloroform

  • Ethers: Tetrahydrofuran (THF), diethyl ether

  • Polar aprotic solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound is poorly soluble or insoluble in the desired solvent.

Solution Workflow Diagram

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Identified solvent_screening 1. Solvent Screening start->solvent_screening temp_adjustment 2. Temperature Adjustment solvent_screening->temp_adjustment Partial or No Success end_success Success: Compound Solubilized solvent_screening->end_success Success cosolvency 3. Co-Solvent System temp_adjustment->cosolvency Partial or No Success temp_adjustment->end_success Success solubilizing_agents 4. Solubilizing Agents cosolvency->solubilizing_agents Partial or No Success cosolvency->end_success Success solubilizing_agents->end_success Success end_fail Consult Further Options solubilizing_agents->end_fail No Success

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Step 1: Systematic Solvent Screening

A systematic screening of solvents with varying polarities is the first step.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh 1-2 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the suggested list (e.g., Toluene, DCM, THF, DMF, Acetone, Ethanol).

  • Mixing: Vortex or shake the vials vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect for dissolution. If the compound dissolves, add another measured volume of the solvent to estimate the approximate solubility.

  • Documentation: Record your observations in a table.

Table 1: Example Solvent Screening Data for a Nonpolar Aromatic Compound

SolventPolarity IndexObservation (at 25°C)Estimated Solubility (mg/mL)
Water10.2Insoluble< 0.1
Ethanol5.2Sparingly Soluble~1
Acetone5.1Partially Soluble~5
Dichloromethane (DCM)3.1Soluble> 20
Tetrahydrofuran (THF)4.0Soluble> 20
Toluene2.4Very Soluble> 50
Dimethyl Sulfoxide (DMSO)7.2Soluble> 20

Note: This table presents representative data for a compound with similar characteristics due to the lack of specific published data for this compound.

Step 2: Temperature Adjustment

If room temperature solubility is insufficient, controlled heating can be applied.

Experimental Protocol: Temperature-Enhanced Dissolution

  • Setup: Prepare a suspension of the compound in the desired solvent in a sealed vial with a magnetic stir bar. Place the vial in a controllable heating block or oil bath.

  • Heating: Gradually increase the temperature in 5-10°C increments.

  • Stirring: Stir the suspension continuously.

  • Observation: Monitor for dissolution at each temperature increment.

  • Caution: Be aware of the solvent's boiling point and potential for compound degradation at elevated temperatures. Always perform a stability check of the compound at the final temperature.

Step 3: Co-Solvent Systems

Using a mixture of solvents can fine-tune the polarity of the solvent system to match the solute.[4]

Experimental Protocol: Co-Solvent System Development

  • Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., Toluene or DCM) and a "poor" solvent that is miscible with the good solvent but in which the compound is less soluble (e.g., Ethanol or Hexane).

  • Titration: Dissolve the compound in a minimal amount of the "good" solvent.

  • Addition of Co-Solvent: Slowly add the "poor" solvent to the solution while stirring. Observe for any precipitation. The goal is to find a ratio that maintains solubility while meeting the requirements of your experiment.

  • Ratio Testing: Alternatively, prepare various premixed ratios of the two solvents (e.g., 9:1, 4:1, 1:1 Toluene:Hexane) and test the solubility in each mixture as per the solvent screening protocol.

Step 4: Use of Solubilizing Agents (for aqueous or semi-aqueous systems)

For applications requiring the compound to be in a more polar or aqueous environment, surfactants or cyclodextrins can be employed.[5]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a non-ionic surfactant such as Tween® 80 or a solubilizer like Solutol® HS-15.

  • Preparation: Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-5% w/v).

  • Dissolution Attempt: Add the this compound to the surfactant solution.

  • Energy Input: Use sonication or vigorous vortexing to aid in the formation of micelles, which can encapsulate the nonpolar compound.

  • Observation: Check for the formation of a clear or translucent solution, indicating successful solubilization.

Table 2: Example of Solubilizing Agents and Their Effect

Solubilizing AgentConcentrationResulting AppearanceNotes
None (in PBS pH 7.4)-Cloudy SuspensionCompound is insoluble.
Tween® 801% (w/v)Translucent EmulsionMicellar solubilization achieved.
HP-β-Cyclodextrin5% (w/v)Clear SolutionInclusion complex formation improves solubility.

Note: This table is illustrative and results will vary based on the specific experimental conditions.

References

Technical Support Center: Dibenzofuran-4-yl(triphenyl)silane in High-Performance Devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dibenzofuran-4-yl(triphenyl)silane. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Issue 1: Low External Quantum Efficiency (EQE) in Fabricated OLEDs

Q: My OLED device using this compound as a host material exhibits significantly lower EQE than expected. What are the potential causes and how can I troubleshoot this?

A: Low EQE can stem from several factors related to material purity, device architecture, and fabrication process control. Here's a step-by-step troubleshooting guide:

  • Material Purity: The performance of an OLED device is directly correlated with the purity of the materials used.[1] Impurities can act as charge traps or non-radiative recombination centers, quenching luminescence.

    • Recommendation: Ensure the this compound and other organic layers are of high purity (sublimed grade is recommended).[2] Consider re-purifying the material if its purity is uncertain.

  • Energy Level Misalignment: Inefficient charge injection and transport due to poorly aligned energy levels between adjacent layers can lead to low EQE.

    • Recommendation: Verify that the HOMO and LUMO energy levels of this compound are appropriately matched with the charge transport and injection layers. Adjusting the thickness of the charge transport layers can also optimize charge balance.

  • Imbalanced Charge Transport: An imbalance between holes and electrons in the emissive layer (EML) results in charge carrier leakage and reduced recombination efficiency. Dibenzofuran-based hosts are often designed to have bipolar charge transport properties to mitigate this.[3]

    • Recommendation: Optimize the thicknesses of the hole transport layer (HTL) and electron transport layer (ETL) to ensure a balanced charge flux to the EML.[4][5]

  • Sub-optimal Emitter Doping Concentration: The concentration of the phosphorescent emitter within the this compound host is critical. Too low a concentration leads to insufficient light emission, while too high a concentration can cause aggregation-induced quenching.

    • Recommendation: Fabricate a series of devices with varying emitter concentrations (e.g., 5%, 10%, 15%, 20%) to determine the optimal doping level.

Issue 2: Rapid Luminance Decay and Short Device Lifetime

Q: The initial performance of my OLED is good, but the brightness decreases rapidly during operation. What could be causing this short lifetime?

A: Rapid degradation is a common challenge in OLEDs and can be attributed to material instability, interfacial degradation, and environmental factors.

  • Crystallization of Organic Layers: Amorphous thin films of organic materials can crystallize over time, especially under thermal stress during operation.[6][7] This leads to the formation of grain boundaries that act as non-radiative recombination centers and can cause short circuits. One study on a dibenzofuran-based host noted a steep degradation characteristic attributed to crystallization.[2]

    • Recommendation: Optimize the deposition parameters (substrate temperature and deposition rate) to promote the formation of a stable amorphous film.[8][9][10][11][12] Co-deposition with a small amount of a second material can sometimes suppress crystallization.

  • Exciton-Polaron Annihilation: Interactions between excitons and charge carriers (polarons) can lead to the degradation of the host material, particularly at the interface between the emissive layer (EML) and the electron transport layer (ETL).[7]

    • Recommendation: Introduce a thin exciton-blocking layer (EBL) between the EML and the HTL to confine excitons within the emissive layer and prevent their interaction with polarons in the transport layers.

  • Environmental Contamination: Exposure to oxygen and moisture during or after fabrication can lead to the formation of "dark spots" and accelerate material degradation.[13]

    • Recommendation: Ensure all fabrication steps are performed in a high-purity inert atmosphere (e.g., a glovebox with low oxygen and water levels). Proper encapsulation of the final device is crucial to prevent long-term environmental degradation.

  • Thermal Stress: High operating temperatures can accelerate the degradation of organic materials.

    • Recommendation: Improve the thermal management of the device by using a heat sink or a thermally conductive substrate.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that make it suitable as an OLED host material?

A1: this compound possesses a combination of properties that are advantageous for OLED applications:

  • High Triplet Energy: This is crucial for hosting phosphorescent emitters, as it prevents the back-transfer of energy from the emitter to the host, ensuring efficient light emission.[14]

  • Bipolar Charge Transport: The dibenzofuran moiety can facilitate hole transport, while the triphenylsilane group can assist with electron transport, leading to a more balanced charge distribution within the emissive layer and higher recombination efficiency.

  • Good Thermal and Morphological Stability: Dibenzofuran derivatives are known for their thermal robustness, which contributes to a longer operational lifetime of the device.[14] A stable amorphous morphology helps prevent crystallization.[14]

  • Chemical Stability: The use of stable chemical structures like dibenzofuran enhances the overall chemical stability of the device.[14]

Q2: What is the recommended method for purifying this compound?

A2: For high-performance OLED applications, purification by sublimation is the standard and highly recommended method.[2] This process effectively removes volatile impurities and residual solvents that can significantly impair device performance and lifetime.[2]

Q3: Are there any specific handling precautions for this compound?

A3: Like many high-purity organic electronic materials, this compound can be sensitive to air and moisture.[15][16] It is best to handle the material in an inert atmosphere, such as a nitrogen-filled glovebox.[15][16] Use clean, dry glassware and tools to prevent contamination.

Q4: Can this compound be processed from solution?

A4: While vacuum thermal evaporation is the most common deposition method for small molecule OLEDs to achieve high-quality thin films, the solubility of this compound in common organic solvents would determine its suitability for solution-based processing techniques like spin-coating or inkjet printing. Good solubility is a prerequisite for achieving uniform, defect-free films from solution.[14]

Quantitative Data

Table 1: Performance of a Yellow Phosphorescent OLED with a Dibenzofuran-based Host

ParameterValue
Maximum Current Efficiency77.2 cd/A
Maximum External Quantum Efficiency (EQE)25.3%
EmitterIridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2')acetylacetonate [PO-01]
Color Coordinates (at 1000 cd/m²)(0.50, 0.49)

Data from a study on regioisomers of dibenzofuran-based bipolar host materials.[3]

Table 2: Typical OLED Layer Thicknesses

LayerMaterial TypeTypical Thickness Range
Hole Injection Layer (HIL)e.g., MoO₃1 - 10 nm
Hole Transport Layer (HTL)e.g., TAPC20 - 60 nm
Emissive Layer (EML)This compound host + emitter10 - 40 nm[1]
Electron Transport Layer (ETL)e.g., TPBi, Bphen20 - 60 nm[17]
Electron Injection Layer (EIL)e.g., LiF, Liq0.5 - 2 nm
Cathodee.g., Al, Ag80 - 150 nm

Note: Optimal thicknesses are device-specific and require experimental optimization.[5][18]

Experimental Protocols

Protocol 1: Purification of this compound by Sublimation

  • Preparation: Thoroughly clean and dry all components of the sublimation apparatus.

  • Loading: In an inert atmosphere (glovebox), load the crude this compound into the sublimation tube.

  • Assembly: Assemble the sublimation apparatus and connect it to a high-vacuum pump.

  • Evacuation: Evacuate the system to a high vacuum (typically < 10⁻⁵ mbar).

  • Heating: Gradually heat the sublimation tube to the sublimation temperature of the material. This should be determined experimentally (e.g., through thermogravimetric analysis) or from literature data.

  • Collection: The purified material will sublime and deposit on the cold finger or the cooler parts of the apparatus.

  • Cooling and Harvesting: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Backfilling and Unloading: Backfill the system with an inert gas (e.g., nitrogen or argon) before opening. Transfer the purified material to a clean vial inside the glovebox.

Protocol 2: Fabrication of a Phosphorescent OLED via Thermal Evaporation

  • Substrate Preparation:

    • Clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate and evaporation sources containing the organic materials into a high-vacuum thermal evaporation chamber.

    • Evacuate the chamber to a base pressure of < 10⁻⁶ mbar.

    • Deposit the organic layers sequentially by heating the respective sources. Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical device structure might be:

      • HIL (e.g., MoO₃, 5 nm)

      • HTL (e.g., TAPC, 40 nm)

      • EML (co-evaporate this compound with a phosphorescent emitter, e.g., 10% dopant concentration, 20 nm)

      • ETL (e.g., TPBi, 40 nm)

  • Cathode Deposition:

    • Deposit the electron injection layer (e.g., LiF, 1 nm).

    • Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Without breaking the vacuum, or in an inert atmosphere, encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Visualizations

TroubleshootingWorkflow cluster_checks Initial Checks cluster_low_eqe Troubleshooting Low EQE cluster_short_lifetime Troubleshooting Short Lifetime start Poor Device Performance (e.g., Low EQE, Short Lifetime) check_purity Verify Material Purity (>99.9%) start->check_purity check_architecture Review Device Architecture (Energy Level Alignment) start->check_architecture check_fabrication Inspect Fabrication Process (Vacuum, Cleanliness) start->check_fabrication optimize_thickness Optimize Layer Thicknesses (HTL/ETL for Charge Balance) check_purity->optimize_thickness check_architecture->optimize_thickness optimize_deposition Optimize Deposition Parameters (Rate, Temperature) to Prevent Crystallization check_fabrication->optimize_deposition optimize_doping Vary Emitter Doping Concentration optimize_thickness->optimize_doping result Improved Device Performance optimize_doping->result add_ebl Incorporate Exciton Blocking Layer (EBL) optimize_deposition->add_ebl improve_encapsulation Enhance Device Encapsulation add_ebl->improve_encapsulation improve_encapsulation->result OLED_Structure cluster_device Typical OLED Device Stack cluster_charge_flow Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) This compound Host + Emitter ETL->EML HTL Hole Transport Layer (HTL) EML->HTL EML->light Recombination HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate electron->EML hole->EML EnergyLevelDiagram cluster_energy Simplified Energy Level Diagram cluster_triplet HTL_HOMO HTL HOMO Host_HOMO Host HOMO HTL_HOMO->Host_HOMO Hole Injection Emitter_HOMO Emitter HOMO Host_HOMO->Emitter_HOMO Energy Transfer ETL_LUMO ETL LUMO Host_LUMO Host LUMO ETL_LUMO->Host_LUMO Electron Injection Emitter_LUMO Emitter LUMO Host_LUMO->Emitter_LUMO Energy Transfer Host_T1 Host Triplet (T1) Emitter_T1 Emitter Triplet (T1) Host_T1->Emitter_T1 Triplet Energy Transfer (Host T1 > Emitter T1)

References

Technical Support Center: Enhancing the Thermal Stability of Dibenzofuran-4-yl(triphenyl)silane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of Dibenzofuran-4-yl(triphenyl)silane derivatives, with a focus on maximizing their thermal stability.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives expected to have high thermal stability?

A1: The high thermal stability of these compounds arises from the combination of several structural features. The dibenzofuran moiety is a rigid, aromatic structure that is inherently resistant to thermal decomposition. Arylsilanes, such as triphenylsilane, are well-known for their thermal and chemical robustness. The silicon atom's tetrahedral configuration can prevent intermolecular interactions in the solid state, leading to the formation of stable, amorphous films with high glass transition temperatures (Tg). Furthermore, the Si-C bonds in arylsilanes are strong and contribute to the overall stability of the molecule.

Q2: What are the key indicators of thermal stability in these materials?

A2: The two primary indicators of thermal stability are the decomposition temperature (Td) and the glass transition temperature (Tg).

  • Decomposition Temperature (Td): This is the temperature at which the material begins to chemically decompose. It is typically measured as the temperature at which a 5% weight loss occurs using Thermogravimetric Analysis (TGA). A higher Td indicates greater thermal stability.

  • Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for materials used in applications like Organic Light-Emitting Diodes (OLEDs) to ensure morphological stability at elevated operating temperatures. It is measured using Differential Scanning Calorimetry (DSC).

Q3: How do substituents on the dibenzofuran or triphenylsilane moieties affect thermal stability?

A3: While specific data on this compound is limited, general principles of organic and organosilicon chemistry apply. Bulky, rigid substituents can increase the Tg by restricting molecular motion. However, substituents that are thermally labile or introduce weak bonds can lower the overall decomposition temperature. Electron-withdrawing or electron-donating groups can also influence bond strengths within the molecule, potentially affecting degradation pathways.

Q4: Can the synthetic route impact the final thermal stability of the product?

A4: Absolutely. The purity of the final compound is paramount for achieving maximum thermal stability. Residual catalysts (e.g., palladium from cross-coupling reactions), trapped solvents, or unreacted starting materials can act as initiation sites for thermal decomposition, leading to a lower observed Td. Therefore, a robust purification protocol is critical.

Troubleshooting Guide

Issue 1: Lower-than-expected Decomposition Temperature (Td)

Potential Cause Troubleshooting Steps
Residual Catalyst If a metal catalyst (e.g., Pd, Ni) was used in the synthesis, perform additional purification steps. Consider passing a solution of the product through a plug of silica gel or celite. In some cases, treatment with a metal scavenger may be necessary.
Solvent Impurities High-boiling point solvents may remain trapped in the solid product. Ensure the product is thoroughly dried under high vacuum for an extended period, possibly at an elevated temperature well below the compound's Tg.
Incomplete Reaction The presence of starting materials or reaction intermediates can lower the overall thermal stability. Re-purify the material using column chromatography, recrystallization, or sublimation until no impurities are detected by analytical techniques like NMR or HPLC.
Oxidation Some organosilicon compounds can be sensitive to air and moisture, especially at elevated temperatures. Handle and store the material under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Batch-to-batch Variation in Glass Transition Temperature (Tg)

Potential Cause Troubleshooting Steps
Inconsistent Purity Even small amounts of impurities can act as plasticizers, lowering the Tg. Ensure a consistent and validated purification protocol is used for every batch.
Polymorphism The material may exist in different amorphous or crystalline forms with different Tg values. Ensure a consistent work-up and solvent evaporation/precipitation procedure is followed. The thermal history of the sample can also influence Tg, so standardized DSC measurement protocols are important.
Slight Stoichiometric Drifts In cases of co-polymers or more complex derivatives, slight variations in the stoichiometry of reactants can lead to different average molecular weights or structures, impacting Tg. Re-verify the stoichiometry and reaction conditions for each batch.

Quantitative Data on Related Structures

Compound ClassSpecific ExampleTg (°C)Td (°C, 5% loss)
Dibenzofuran/Spirobifluorene HybridsDBFSF2115-
DBFSF4124-
Fluorenobenzofuran CoreBFF-based hosts> 140-
Silane-based Host with Indolo[3,2,1-jk]carbazolylSi-IDCz151-

Experimental Protocols

Protocol 1: General Synthesis of a Dibenzofuran-Aryl(triphenyl)silane Derivative via Grignard Reaction

  • Objective: To synthesize a generic Dibenzofuran-Aryl(triphenyl)silane derivative.

  • Materials: 4-Bromodibenzofuran, Magnesium turnings, Iodine (crystal), Anhydrous Tetrahydrofuran (THF), Triphenylchlorosilane.

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings and a crystal of iodine to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

    • Add a solution of 4-Bromodibenzofuran in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

    • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.

    • Slowly add a solution of triphenylchlorosilane in anhydrous THF to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final product.

Protocol 2: Thermal Analysis by TGA and DSC

  • Objective: To determine the Td and Tg of a synthesized derivative.

  • Instrumentation: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

  • TGA Procedure (for Td):

    • Place 5-10 mg of the purified, dry sample into an alumina TGA pan.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The Td is typically reported as the temperature at which 5% weight loss is observed.

  • DSC Procedure (for Tg):

    • Place 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.

    • Perform a heat-cool-heat cycle. For example:

      • Heat from room temperature to a temperature above the expected Tg but well below Td (e.g., 200 °C) at 10 °C/min.

      • Cool rapidly to room temperature.

      • Heat again at 10 °C/min.

    • The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification (Critical for Stability) cluster_analysis Analysis A Reactants: 4-Bromodibenzofuran Mg, Triphenylchlorosilane B Grignard Formation (Inert Atmosphere, Anhydrous THF) A->B C Reaction with Silane (0°C to RT) B->C D Aqueous Workup C->D E Column Chromatography D->E F Recrystallization / Sublimation E->F G Drying under High Vacuum F->G H Final Product G->H I TGA (for Td) H->I J DSC (for Tg) H->J

Caption: Experimental workflow for synthesis and analysis.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Problem Observed Issue: Low Thermal Stability (Td or Tg) Cause1 Impurity-Related Problem->Cause1 Is the product pure? Cause2 Structural/Morphological Problem->Cause2 Is the issue reproducible? Sol1a Re-purify: Column Chromatography, Sublimation Cause1->Sol1a Sol1b Check for Residuals: Catalyst, Solvents Cause1->Sol1b Sol2a Standardize Thermal History for DSC Analysis Cause2->Sol2a Sol2b Modify Synthesis for Bulky/Rigid Groups Cause2->Sol2b

Caption: Troubleshooting logic for low thermal stability.

G Parent Dibenzofuran-Si(Ph)3 Heat High Temperature (> Td) Parent->Heat Frag1 Si-C Cleavage Heat->Frag1 Frag2 C-O Cleavage (Dibenzofuran Ring) Heat->Frag2 Frag3 C-H Cleavage (Phenyl Rings) Heat->Frag3 Radicals Radical Species Frag1->Radicals Frag2->Radicals Frag3->Radicals

strategies to improve charge injection in Dibenzofuran-4-yl(triphenyl)silane devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Dibenzofuran-4-yl(triphenyl)silane in organic electronic devices. The following sections address common issues related to charge injection and offer strategies for performance improvement.

Troubleshooting Guide

Poor charge injection is a common challenge in organic electronic devices, leading to high operating voltages and low efficiencies. This guide provides a structured approach to diagnosing and resolving these issues in your this compound-based devices.

Problem: High Turn-On Voltage

A high turn-on voltage is often indicative of a large energy barrier for charge injection from the electrode to the organic layer.

Possible Cause Suggested Solution Experimental Protocol
Energy Level Mismatch The work function of the anode (e.g., ITO) is not well-aligned with the HOMO level of this compound.1. Insert a Hole Injection Layer (HIL): Deposit a thin layer of a material with an intermediate work function between the anode and the active layer. Common HIL materials include PEDOT:PSS, molybdenum oxide (MoO₃), or tungsten oxide (WO₃).2. Surface Modification with Self-Assembled Monolayers (SAMs): Treat the anode surface with a SAM to modify its work function.
Poor Interfacial Contact Incomplete or rough contact between the anode and the organic layer can impede charge injection.Anode Surface Treatment: Implement a thorough cleaning procedure for the anode substrate, often involving sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) followed by UV-ozone or oxygen plasma treatment to increase its work function and improve wettability.
Low Hole Mobility of the Material The intrinsic hole mobility of this compound may be limiting current flow.Doping: Introduce a p-type dopant into the this compound layer to increase its conductivity.

Problem: Low Current Density and Luminance

Low current density and luminance can result from inefficient charge injection or poor charge balance within the device.

Possible Cause Suggested Solution Experimental Protocol
Inefficient Hole Injection The strategies for reducing turn-on voltage are also applicable here. A significant injection barrier will limit the number of charge carriers entering the device.Refer to the protocols for "High Turn-On Voltage".
Charge Carrier Imbalance An excess of electrons relative to holes (or vice versa) in the emissive layer can lead to low recombination efficiency.Optimize Layer Thickness: Systematically vary the thickness of the hole transport and electron transport layers to achieve a more balanced charge carrier flux in the recombination zone.

Frequently Asked Questions (FAQs)

Q1: What are the typical HOMO and LUMO energy levels for dibenzofuran-based materials?

Q2: Which materials are recommended for a Hole Injection Layer (HIL) with this compound?

The choice of HIL depends on the anode material (typically ITO with a work function of ~4.7-5.0 eV). The goal is to bridge the energy gap between the anode and the HOMO of the hole transport material.

HIL MaterialTypical Work Function (eV)Deposition MethodKey Advantages
PEDOT:PSS5.0 - 5.2Spin-coatingSolution-processable, smooths the anode surface.
Molybdenum Oxide (MoO₃)5.3 - 6.8Thermal EvaporationHigh work function, good thermal stability.
Tungsten Oxide (WO₃)~5.5Thermal EvaporationHigh work function, transparent.
HAT-CN~5.5Thermal EvaporationCan enhance hole injection from low work function anodes.

Q3: How does doping improve charge injection?

Doping the hole transport layer with a p-type dopant increases the material's conductivity by creating a higher density of charge carriers (holes). This reduces the resistance of the layer and can also lead to a more favorable energy level alignment at the interface with the electrode, thereby lowering the injection barrier.

Q4: Can the triphenylsilane group affect charge injection?

The triphenylsilane moiety can influence the morphological and electronic properties of the material. It is a bulky group that can affect the packing of the molecules in the solid state, which in turn impacts charge transport. The silicon atom can also influence the electronic structure, although the primary charge transport pathways are typically through the conjugated dibenzofuran core.

Experimental Protocols

Protocol 1: Deposition of a PEDOT:PSS Hole Injection Layer

  • Substrate Cleaning:

    • Ultrasonically clean the ITO-coated glass substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to remove organic residues and increase the ITO work function.

  • PEDOT:PSS Solution Preparation:

    • Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.

  • Spin-Coating:

    • Dispense the filtered PEDOT:PSS solution onto the cleaned ITO substrate.

    • Spin-coat at a typical speed of 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.

  • Annealing:

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox or in ambient air to remove residual water.

Protocol 2: Thermal Evaporation of a Molybdenum Oxide (MoO₃) Hole Injection Layer

  • Substrate Cleaning:

    • Follow the same substrate cleaning procedure as in Protocol 1.

  • Thermal Evaporation:

    • Place the cleaned substrate in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Place high-purity MoO₃ powder in a suitable evaporation source (e.g., a tantalum or molybdenum boat).

    • Deposit a thin film of MoO₃ (typically 5-10 nm) onto the ITO substrate at a deposition rate of 0.1-0.2 Å/s. The thickness and deposition rate should be monitored using a quartz crystal microbalance.

Visualizations

Charge_Injection_Pathway cluster_anode Anode cluster_interface Interface Modification cluster_organic Organic Layer Anode ITO HIL Hole Injection Layer (e.g., PEDOT:PSS) Anode->HIL Reduced Energy Barrier HTL This compound HIL->HTL Improved Energy Level Alignment

Caption: Energy level alignment with a Hole Injection Layer.

Troubleshooting_Workflow Start High Turn-On Voltage or Low Current Density Check_Interface Is the anode-organic interface optimized? Start->Check_Interface Check_Energy_Levels Is there a large energy barrier? Check_Interface->Check_Energy_Levels Yes Clean_Anode Improve anode cleaning (UV-ozone, plasma) Check_Interface->Clean_Anode No Check_Mobility Is the material's conductivity low? Check_Energy_Levels->Check_Mobility No Add_HIL Introduce a Hole Injection Layer (HIL) Check_Energy_Levels->Add_HIL Yes Use_SAM Modify anode with a Self-Assembled Monolayer Check_Energy_Levels->Use_SAM Yes Dope_HTL Dope the hole transport layer Check_Mobility->Dope_HTL Yes Solution Improved Charge Injection Check_Mobility->Solution No Clean_Anode->Check_Energy_Levels Add_HIL->Check_Mobility Use_SAM->Check_Mobility Dope_HTL->Solution

Caption: Troubleshooting workflow for poor charge injection.

References

Technical Support Center: Purification of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Dibenzofuran-4-yl(triphenyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Material Residues: Unreacted triphenylsilane, 4-bromodibenzofuran (or other halogenated precursors), and magnesium.

  • Reaction Byproducts: Biphenyl (from coupling of the Grignard reagent), and magnesium salts (e.g., MgBr₂).

  • Degradation Products: Triphenylsilanol, which forms via hydrolysis of triphenylsilane in the presence of moisture. The target compound, this compound, may also be susceptible to slow hydrolysis at the Si-C bond under harsh acidic or basic conditions, though arylsilanes are generally more stable than alkylsilanes.[1]

  • Solvent and Reagent-Related Impurities: Residual high-boiling point solvents (e.g., THF, toluene), and grease from glassware.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of the following techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and can be used for quantitative analysis of impurities if a standard is used.

  • High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of the purified product.

Q3: Is this compound air and moisture sensitive?

A3: While aryltriphenylsilanes are generally more robust than their alkylsilane counterparts, they can still be sensitive to air and moisture, primarily due to the potential for hydrolysis of any residual chlorosilane starting materials or the slow degradation of the product over time.[1] It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize the formation of silanol impurities.[2][3]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Suggested Solution
Product loss during extraction Ensure the correct pH for the aqueous wash to prevent the product from partitioning into the aqueous layer. Use a sufficient volume of organic solvent for extraction.
Product co-eluting with impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation.
Incomplete precipitation or crystallization If using recrystallization, ensure the appropriate solvent system is used. The product may be too soluble in the chosen solvent. Consider using a solvent/anti-solvent system.
Degradation during purification Avoid prolonged exposure to harsh acidic or basic conditions. If heating is required, do so under an inert atmosphere to prevent oxidation.
Problem 2: Presence of Triphenylsilanol Impurity in the Final Product
Possible Cause Suggested Solution
Use of wet solvents or reagents Ensure all solvents and reagents are rigorously dried before use.[2][3]
Exposure to atmospheric moisture during workup or purification Perform all manipulations under an inert atmosphere (nitrogen or argon).[2][3]
Incomplete reaction of triphenylsilane Drive the reaction to completion by optimizing reaction time, temperature, or stoichiometry of reagents.
Hydrolysis of the product during aqueous workup Minimize the time the product is in contact with the aqueous phase. Use a saturated solution of a neutral salt (e.g., NaCl) for washing to reduce the activity of water.
Problem 3: Off-White or Colored Final Product
Possible Cause Suggested Solution
Presence of colored byproducts from the Grignard reaction Treat a solution of the crude product with activated carbon before filtration and recrystallization.
Residual catalyst or metal impurities If a transition metal catalyst was used in the synthesis, consider a wash with a suitable aqueous solution (e.g., dilute HCl, ammonium chloride) to remove metal residues.
Thermal decomposition Avoid excessive heating during solvent removal or purification. Use a rotary evaporator at a moderate temperature and pressure.

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). In a separate flask, create a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for similar compounds include heptane, toluene, or mixtures of solvents like ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product extraction Aqueous Workup / Extraction crude->extraction drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification_choice Purification Method solvent_removal->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean pure_fractions Combine Pure Fractions column->pure_fractions final_solvent_removal Final Solvent Removal recrystallization->final_solvent_removal pure_fractions->final_solvent_removal pure_product Pure this compound final_solvent_removal->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Purification start Impure Product After Initial Purification check_nmr Analyze ¹H NMR Spectrum start->check_nmr silanol Triphenylsilanol Peaks Present? check_nmr->silanol starting_material Starting Material Peaks Present? silanol->starting_material No sol_silanol Solution: - Repeat purification with dry solvents - Handle under inert atmosphere - Consider a non-aqueous workup silanol->sol_silanol Yes grease Broad Peaks (Grease/Polymer)? starting_material->grease No sol_sm Solution: - Re-run column chromatography with a shallower gradient - Optimize recrystallization solvent system starting_material->sol_sm Yes other Other Unidentified Peaks grease->other No sol_grease Solution: - Re-purify, avoiding greased joints - Consider filtration through a plug of silica grease->sol_grease Yes sol_other Solution: - Use HPLC/GC-MS to identify impurities - Adjust purification strategy based on impurity polarity other->sol_other

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of Dibenzofuran-4-yl(triphenyl)silane. The content addresses common experimental issues and provides detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common routes involve the formation of a nucleophilic dibenzofuran intermediate, which is then quenched with triphenylsilyl chloride.

  • Grignard Reaction: This route starts with 4-bromodibenzofuran, which is reacted with magnesium metal to form the Grignard reagent, 4-dibenzofuranylmagnesium bromide.

  • Organolithium Reaction: This can be achieved in two ways:

    • Halogen-Metal Exchange: 4-bromodibenzofuran is reacted with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature to form 4-dibenzofuranyllithium.

    • Direct Metalation: Dibenzofuran is reacted with a strong base like sec-butyllithium. However, this method risks dilithiation at the 4 and 6 positions, leading to disubstituted byproducts.[1]

Q2: My overall yield is very low. What are the most common causes?

A2: Low yields in these syntheses are almost always due to the high basicity and reactivity of the organometallic intermediates. The most frequent causes are:

  • Presence of Moisture: Water in glassware, solvents, or reagents will rapidly protonate (quench) the Grignard or organolithium reagent, converting it back to dibenzofuran.[2] All materials must be rigorously dried.

  • Poor Reagent Quality: The magnesium turnings may be oxidized, or the alkyllithium reagent may have degraded. Use fresh, high-quality reagents.

  • Side Reactions: Several side reactions can consume the starting material or the reactive intermediate, including Wurtz-type coupling and disubstitution.[3]

Q3: I see a significant amount of dibenzofuran in my final product. Why?

A3: The presence of dibenzofuran in the product mixture indicates that the organometallic intermediate (Grignard or organolithium) was formed but was subsequently protonated before it could react with triphenylsilyl chloride. This is typically caused by trace amounts of water or other protic impurities during the reaction or workup.

Q4: Which synthetic route is preferable, Grignard or Lithiation?

A4: The choice depends on available equipment, reagents, and tolerance for specific side products.

  • Grignard Route: Generally less sensitive than the lithiation route and does not require cryogenic temperatures (-78 °C). However, initiating the Grignard reaction can sometimes be difficult.

  • Lithiation via Halogen-Metal Exchange: This reaction is typically very fast and clean if performed correctly under strictly anhydrous conditions at low temperatures. It avoids the initiation issues of Grignard reactions but requires more stringent inert atmosphere techniques.

  • Direct Lithiation: This is the least preferred route due to the high risk of forming the 4,6-disubstituted byproduct.[1]

Troubleshooting Guide

Symptom: The Grignard reaction does not initiate (no heat, no cloudiness).

  • Question: What can I do to start my Grignard reaction?

  • Answer:

    • Activate the Magnesium: The surface of the magnesium turnings may be coated with a passivating oxide layer. Try crushing some of the turnings with a glass rod (under inert gas) to expose a fresh surface.

    • Add an Initiator: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.

    • Apply Gentle Heat: Gently warm a small spot of the flask with a heat gun. Once the reaction starts (indicated by bubbling or cloudiness), remove the heat immediately, as the reaction is exothermic.[2]

    • Ensure Anhydrous Conditions: Any moisture will prevent the reaction from starting. Ensure all glassware was flame- or oven-dried and solvents are anhydrous.[2]

Symptom: The reaction mixture turns dark brown or black.

  • Question: Why did my reaction mixture turn black, and is it a problem?

  • Answer: A dark color, particularly in Grignard reactions, can indicate the formation of finely divided magnesium from side reactions or the presence of impurities. It can also be associated with Wurtz-type coupling, especially if the reaction temperature is too high.[3] While a dark color is common, a completely black, tarry mixture may suggest significant decomposition or side product formation.

Symptom: TLC/NMR analysis shows a major non-polar impurity with a high molecular weight.

  • Question: What is this unexpected, non-polar spot on my TLC?

  • Answer: This is likely a homocoupling product.

    • In the Grignard route, this is 4,4'-bidibenzofuran, formed via a Wurtz-type reaction between the Grignard reagent and unreacted 4-bromodibenzofuran.[3][4] This side reaction is favored by higher temperatures and a slow initiation that leads to a high local concentration of the bromide.[5]

    • In the lithiation route, a similar coupling can occur.

Symptom: My product contains a significant amount of a disubstituted product, 4,6-bis(triphenylsilyl)dibenzofuran.

  • Question: How can I avoid the disubstituted side product?

  • Answer: This impurity arises from the dilithiation of the dibenzofuran ring.[1] To avoid it:

    • Use a halogen-metal exchange route starting from 4-bromodibenzofuran instead of direct metalation of dibenzofuran.

    • If using direct metalation, use only one equivalent of the alkyllithium base and add it slowly at a very low temperature (-78 °C) to favor mono-lithiation.

Data Summary: Side Reaction Management

The formation of side products is a critical issue. The following table summarizes the key side reactions and the experimental parameters that influence them.

Side ReactionSynthetic RouteKey Influencing FactorsRecommended Action
Protonation Grignard & LithiationPresence of H₂O, alcohols, or other protic impurities.Flame/oven-dry all glassware. Use anhydrous solvents. Maintain a strict inert atmosphere (N₂ or Ar).
Wurtz Homocoupling (forms 4,4'-bidibenzofuran)GrignardHigh local concentration of 4-bromodibenzofuran. High reaction temperature.Add the 4-bromodibenzofuran solution slowly to the magnesium. Maintain a gentle reflux; avoid excessive heating.[3]
Disubstitution (forms 4,6-bis-silyl product)Lithiation (Direct)Excess of alkyllithium reagent. Higher reaction temperature.Use ≤1.0 equivalent of alkyllithium. Perform the reaction at -78 °C. Use the halogen-metal exchange route instead.

Experimental Protocols

Caution: These reactions are highly sensitive to air and moisture. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven or by flame-drying under vacuum. Solvents must be anhydrous.

Protocol 1: Synthesis via Grignard Reaction
  • Setup: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine.

  • Grignard Formation: Add a solution of 4-bromodibenzofuran (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium is consumed.

  • Silylation: Cool the resulting Grignard reagent to 0 °C. Slowly add a solution of triphenylsilyl chloride (1.1 eq.) in anhydrous THF via the dropping funnel.

  • Workup: After stirring for 2-4 hours at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Synthesis via Halogen-Metal Exchange
  • Setup: Place 4-bromodibenzofuran (1.0 eq.) in a flame-dried, three-necked flask under a nitrogen atmosphere. Dissolve it in anhydrous diethyl ether or THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe over 20-30 minutes. Stir the mixture at -78 °C for 1 hour.

  • Silylation: While maintaining the temperature at -78 °C, slowly add a solution of triphenylsilyl chloride (1.1 eq.) in the same anhydrous solvent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup & Purification: Follow the same workup and purification procedures as described in Protocol 1.

Visualized Workflows and Reaction Pathways

ReactionPathways cluster_grignard Grignard Route cluster_lithiation Lithiation Route cluster_side_reactions Common Side Products 4-Br-DBF_G 4-Bromodibenzofuran Grignard 4-DBF-MgBr 4-Br-DBF_G->Grignard  Mg, THF Product Dibenzofuran-4-yl (triphenyl)silane Grignard->Product Protonation Dibenzofuran (Protonation) Grignard->Protonation H₂O Coupling 4,4'-Bidibenzofuran (Wurtz Coupling) Grignard->Coupling 4-Br-DBF 4-Br-DBF_L 4-Bromodibenzofuran Lithium 4-DBF-Li 4-Br-DBF_L->Lithium  n-BuLi, -78°C Lithium->Product Lithium->Protonation H₂O Ph3SiCl Ph₃SiCl Ph3SiCl->Product Disubstitution 4,6-bis(triphenylsilyl)DBF (Direct Lithiation only)

Caption: Reaction pathways for the synthesis of this compound.

TroubleshootingWorkflow cluster_initiation Reaction Initiation Failure cluster_quenching Intermediate Quenching start Low Yield Observed check_sm Is starting material (4-Br-DBF) consumed? start->check_sm q_reagents Reagents fresh? Mg activated? check_sm->q_reagents No q_water Any source of moisture? check_sm->q_water Yes q_dry System rigorously dry? q_reagents->q_dry sol_initiate Activate Mg (I₂, heat). Use fresh reagents. q_dry->sol_initiate No sol_dry Re-dry all solvents and glassware. q_water->sol_dry Yes

Caption: Troubleshooting workflow for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to OLED Host Materials: Featuring Dibenzofuran-4-yl(triphenyl)silane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development venturing into advanced material sciences, the selection of an appropriate host material is a critical determinant for the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative analysis of Dibenzofuran-4-yl(triphenyl)silane and its close analog, bis(4-(dibenzo[b,d]furan-4-yl)phenyl)diphenylsilane (DBFSiDBF), alongside other commonly employed host materials in OLED technology.

This publication aims to deliver an objective comparison based on experimental data, offering insights into the performance of these materials. A significant challenge in this analysis is the limited publicly available experimental data for this compound. To address this, we have included data for DBFSiDBF, a structurally similar compound featuring the same core dibenzofuran and silane moieties. While not identical, the data for DBFSiDBF provides valuable insights into the potential performance characteristics of dibenzofuran-silane based host materials.

Key Performance Indicators for OLED Host Materials

The efficacy of a host material in an OLED is governed by several key photophysical and electrochemical properties. A high triplet energy (ET) is paramount, especially for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, to ensure efficient energy transfer to the guest emitter and prevent energy back-transfer.[1][2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the efficiency of charge injection and transport within the device. Furthermore, high thermal stability, characterized by the glass transition temperature (Tg) and decomposition temperature (Td), is crucial for the operational lifetime of the OLED. Bipolar charge transport properties, the ability to transport both holes and electrons, are also desirable for achieving balanced charge recombination in the emissive layer.[1]

Comparative Data of Host Materials

The following table summarizes the key performance metrics for this compound's analog, DBFSiDBF, and other widely used OLED host materials.

Host MaterialTriplet Energy (ET) [eV]HOMO [eV]LUMO [eV]Tg [°C]Td [°C]Device Performance (EQE)
DBFSiDBF (analog) High (not specified)--HighHighGreen PHOLED: 24.5%
CBP 2.56 - 2.69-5.8 to -6.0-2.4 to -2.962>400Green PHOLED: ~20%
mCBP 2.8 - 2.9-6.0-2.4113>400Blue PHOLED: ~18.8%
DPEPO 3.0-6.1-2.0>100>320Blue TADF OLED: 4% - 5.77%
TCTA 2.83-5.7 to -5.83-2.4 to -2.43151410Green PHOLED: ~20.5%

Note: Data for DBFSiDBF is qualitative where specific values were not available in the cited literature. EQE values are dependent on the specific device architecture and emitter used.

Experimental Protocols

The data presented in this guide is derived from a variety of experimental techniques commonly used in the characterization of OLED materials.

Determination of Triplet Energy (ET)

The triplet energy of a host material is typically determined from the phosphorescence spectrum of the material at a low temperature (e.g., 77 K). The highest energy peak in the phosphorescence spectrum corresponds to the T1 -> S0 transition and is used to calculate the triplet energy.

Determination of HOMO and LUMO Levels

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials. The oxidation potential, measured by CV, is correlated to the HOMO level, while the reduction potential is correlated to the LUMO level. These values can be calculated using the following empirical formulas:

EHOMO = - (Eoxonset + 4.8) eV ELUMO = - (Eredonset + 4.8) eV

where Eoxonset and Eredonset are the onset oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

OLED Device Fabrication and Characterization

The performance of host materials is ultimately evaluated by fabricating and testing OLED devices. A typical device fabrication process involves the following steps:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Organic Layer Deposition: The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - consisting of the host and guest materials), electron transport layer (ETL), and electron injection layer (EIL) are deposited in succession via thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: A metal cathode (e.g., aluminum or lithium fluoride/aluminum) is deposited on top of the organic layers through thermal evaporation.

  • Encapsulation: The device is encapsulated to protect the organic layers from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectra of the fabricated devices are measured using a specialized OLED measurement system.

Logical Relationships in Host Material Performance

The interplay between the various properties of a host material and the resulting OLED performance can be visualized as a logical workflow.

G cluster_material Host Material Properties cluster_device OLED Device Performance Et High Triplet Energy (ET) Efficiency High Efficiency (EQE) Et->Efficiency Prevents energy back-transfer HOMO_LUMO Appropriate HOMO/LUMO Levels HOMO_LUMO->Efficiency Facilitates charge injection Voltage Low Driving Voltage HOMO_LUMO->Voltage Reduces energy barriers Stability High Thermal Stability (Tg, Td) Lifetime Long Operational Lifetime Stability->Lifetime Prevents degradation Transport Bipolar Charge Transport Transport->Efficiency Balances charge recombination

Caption: Relationship between host material properties and OLED performance.

This diagram illustrates that a combination of high triplet energy, suitable HOMO/LUMO levels, good thermal stability, and balanced charge transport is essential for achieving high-performance and long-lasting OLEDs.

References

Dibenzofuran-4-yl(triphenyl)silane vs. CBP: A Comparative Guide for OLED Host Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the selection of an appropriate host material for the emissive layer is a critical determinant of device performance. A well-chosen host material can significantly enhance efficiency, prolong operational lifetime, and tune the emission characteristics of the guest phosphorescent emitter. This guide provides a detailed comparison between the well-established host material, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and a representative of the promising class of dibenzofuran-silane derivatives, dibenzofuran-4-yl(triphenyl)silane.

While direct, head-to-head experimental data for this compound is limited in publicly accessible literature, this guide will utilize data from a closely related analogue, bis(4-(dibenzo[b,d]furan-4-yl)phenyl)diphenylsilane , to provide a substantive comparison. This analogue shares the core structural motifs of a dibenzofuran unit linked to a tetraphenylsilane core, offering valuable insights into the potential performance of this class of materials.

Executive Summary

CBP has long been a benchmark host material in phosphorescent OLEDs (PhOLEDs) due to its good hole transport properties and reasonably high triplet energy. However, it is known to have some drawbacks, including a tendency to crystallize, which can be detrimental to device stability and lifetime. Dibenzofuran-based materials have emerged as a promising alternative, offering high thermal stability and high triplet energies. The incorporation of a triphenylsilane moiety is intended to further enhance morphological stability and charge transport properties.

Data Presentation: Performance Metrics

The following tables summarize key performance metrics for OLEDs utilizing CBP and the dibenzofuran-silane analogue as host materials. The data is compiled from various research sources to provide a comparative overview.

Table 1: Material Properties

PropertyThis compound AnalogueCBP
Chemical Formula C48H32O2Si (Analogue: bis(4-(dibenzo[b,d]furan-4-yl)phenyl)diphenylsilane)C36H24N2
Triplet Energy (ET) High (specific value not available for the exact molecule)~2.56 - 2.6 eV[1]
Glass Transition Temp (Tg) High (expected to be >100 °C)62 °C
Decomposition Temp (Td) High (expected to be >400 °C)~380 °C
Solubility Good in common organic solventsSoluble in common organic solvents
Morphological Stability Expected to be high due to the bulky triphenylsilyl groupProne to crystallization

Table 2: Green Phosphorescent OLED Device Performance

ParameterDibenzofuran-silane Analogue HostCBP HostEmitter
Max. External Quantum Efficiency (EQE) 24.5%~20-25% (device dependent)Ir(ppy)3
Max. Power Efficiency (PE) Not Reported~70-80 lm/WIr(ppy)3
Max. Current Efficiency (CE) Not Reported~60-75 cd/AIr(ppy)3
Max. Luminance > 27,000 cd/m²Device dependentIr(ppy)3
Turn-on Voltage Not Reported~3-4 VIr(ppy)3
Lifetime (LT50 @ 1000 cd/m²) Expected to be long due to high TgVaries significantly with device architectureIr(ppy)3

Note: The performance of OLEDs is highly dependent on the specific device architecture, including the choice of emitter, transport layers, and electrodes.

Experimental Protocols

The following sections detail the general methodologies used for the fabrication and characterization of OLEDs, which are essential for a comparative evaluation of host materials.

OLED Fabrication

A typical experimental protocol for the fabrication of a phosphorescent OLED via thermal evaporation is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer (typically 10-20 nm) of a hole-injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10-6 Torr).

  • Hole Transport Layer (HTL) Deposition: Subsequently, a hole-transporting layer (typically 30-50 nm), such as N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB), is deposited.

  • Emissive Layer (EML) Deposition: The host material (either this compound or CBP) is co-evaporated with a phosphorescent dopant (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3]) from separate sources. The doping concentration is precisely controlled, typically in the range of 5-15 wt%. The thickness of this layer is generally 20-40 nm.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq3) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), is deposited (typically 30-50 nm).

  • Electron Injection Layer (EIL) Deposition: A thin layer (0.5-1 nm) of an electron-injection material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al) (100-150 nm), is deposited through a shadow mask to define the active area of the device.

Device Characterization

The performance of the fabricated OLEDs is characterized using the following standard techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer. This allows for the determination of current density, voltage, and luminance.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded at different driving voltages using a spectroradiometer to determine the emission color and color coordinates (CIE 1931).

  • External Quantum Efficiency (EQE), Power Efficiency (PE), and Current Efficiency (CE): These efficiencies are calculated from the J-V-L data and the EL spectra.

  • Operational Lifetime: The operational lifetime is measured by subjecting the device to a constant current density corresponding to an initial luminance (e.g., 1000 cd/m²) and monitoring the luminance decay over time. The lifetime is typically defined as the time it takes for the luminance to decrease to 50% (LT50) or 95% (LT95) of its initial value.

Mandatory Visualization

OLED_Device_Architecture cluster_anode Anode Side cluster_EML Emissive Layer cluster_cathode Cathode Side ITO ITO Substrate HIL Hole Injection Layer (HIL) ITO->HIL HTL Hole Transport Layer (HTL) HIL->HTL Host Host Material (Dibenzofuran-silane or CBP) HTL->Host ETL Electron Transport Layer (ETL) Host->ETL Dopant Phosphorescent Dopant EIL Electron Injection Layer (EIL) ETL->EIL Cathode Metal Cathode (e.g., Al) EIL->Cathode

Caption: A generalized OLED device architecture.

Energy_Level_Diagram cluster_CBP CBP-based Device cluster_DBFSi Dibenzofuran-silane-based Device (Hypothetical) CBP_HOMO CBP HOMO ~-5.8 eV Dopant_HOMO_CBP Dopant HOMO CBP_LUMO CBP LUMO ~-2.4 eV Dopant_LUMO_CBP Dopant LUMO DBFSi_HOMO DBF-Si HOMO (Expected Deeper) Dopant_HOMO_DBFSi Dopant HOMO DBFSi_LUMO DBF-Si LUMO (Expected Higher) Dopant_LUMO_DBFSi Dopant LUMO Anode Anode (ITO) ~-4.7 eV Anode->CBP_HOMO Hole Injection Anode->DBFSi_HOMO Hole Injection Cathode Cathode (LiF/Al) ~-2.9 eV Cathode->CBP_LUMO Electron Injection Cathode->DBFSi_LUMO Electron Injection

Caption: Energy level diagram of OLEDs.

Conclusion

Based on the available data for a close analogue, dibenzofuran-silane based host materials present a compelling alternative to the conventional CBP host. The analogue, bis(4-(dibenzo[b,d]furan-4-yl)phenyl)diphenylsilane, has demonstrated the potential to achieve very high external quantum efficiencies, exceeding 24%, in green PhOLEDs. The key advantages of the dibenzofuran-silane class of materials are their expected high thermal and morphological stability, which are critical for achieving long operational lifetimes in OLED devices. The bulky triphenylsilyl groups are anticipated to disrupt intermolecular packing, thereby suppressing crystallization and improving the amorphous nature of the thin film.

In contrast, while CBP has a long-standing presence and has been extensively optimized in various device architectures, its relatively low glass transition temperature and tendency to crystallize remain significant concerns for long-term stability.

For researchers and developers in the field of OLEDs, the exploration of dibenzofuran-silane derivatives as host materials offers a promising avenue for developing next-generation displays and lighting with enhanced efficiency and durability. Further research focusing on the direct synthesis and characterization of this compound and its direct comparison with CBP in identical device structures is warranted to fully elucidate its potential.

References

Performance Under the Microscope: Dibenzofuran-4-yl(triphenyl)silane in OLEDs Compared to Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Dibenzofuran-4-yl(triphenyl)silane's potential in Organic Light-Emitting Diodes (OLEDs) reveals a promising candidate for next-generation displays and lighting, though a direct experimental performance evaluation remains to be publicly documented. This guide offers a comparative overview against established materials, leveraging computational predictions for the target compound and extensive experimental data for its market alternatives.

This compound is a molecule of interest for OLED applications due to the inherent properties of its constituent parts. The dibenzofuran moiety is known for its high triplet energy and good thermal stability, making it suitable for hosting phosphorescent emitters, particularly for blue light emission. The triphenylsilane group can enhance morphological stability and influence charge transport properties. However, a comprehensive search of scientific literature and public databases did not yield specific experimental performance data—such as external quantum efficiency (EQE), current efficiency, power efficiency, or operational lifetime—for this compound in a fabricated OLED device.

To provide a meaningful evaluation, this guide presents a comparison with widely used alternative materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP) as host materials, and N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) as a hole transport material. The electronic properties of this compound are estimated based on computational studies of similar compounds, providing a theoretical framework for its potential performance.

Quantitative Performance Comparison

The following tables summarize the experimentally determined performance of the alternative materials in various OLED device architectures.

Table 1: Performance of Alternative Host Materials in Phosphorescent OLEDs

Host MaterialEmitter ColorMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Luminance (cd/m²)
CBP Derivative (CBP-CN)Green23.13%80.61--
CBPGreen-4218.8@ 1000
mCPBlue8.7%11.4-@ 100
mCPBlue>17%->30-

Table 2: Performance of NPB as a Hole Transport Layer in OLEDs

Device TypeMax. External Quantum Efficiency (EQE)Max. Luminance (cd/m²)
Fluorescent OLED1.77%32,290
Red Phosphorescent OLED18.9%@ 1000

Electronic and Photophysical Properties

The energy levels of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the triplet energy (ET) are critical for designing efficient OLEDs. While experimental values for this compound are unavailable, estimations based on related dibenzofuran and triphenylsilane compounds suggest a wide bandgap and a high triplet energy, making it theoretically suitable as a host for blue phosphorescent emitters.

Table 3: Electronic Properties of this compound and Alternatives

MaterialRoleHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)
This compound Host/HTL(estimated)(estimated)(estimated high)
CBPHost~6.0~2.9~2.56
mCPHost5.92.42.91
NPBHTL5.42.42.29

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

2. Organic Layer Deposition:

  • All organic layers are deposited onto the ITO substrate via high-vacuum thermal evaporation. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

  • A typical device structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • For testing this compound as a host, the EML would consist of it co-evaporated with a phosphorescent dopant. For testing as an HTL, it would be deposited as a neat film between the HIL and EML.

3. Cathode Deposition:

  • A metal cathode, typically a bilayer of LiF and Al, is deposited on top of the organic stack through a shadow mask to define the active area of the device.

4. Encapsulation:

  • To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

5. Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • The electroluminescence (EL) spectra are recorded to determine the color coordinates in the CIE 1931 color space.

  • The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.

  • The operational lifetime is determined by monitoring the luminance decay over time under a constant current density.

Visualizing the Process and Energy Landscape

To better understand the experimental workflow and the energetic landscape of an OLED, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning Treatment UV-Ozone/Plasma Treatment Cleaning->Treatment Organic_Dep Organic Layer Deposition Treatment->Organic_Dep Cathode_Dep Cathode Deposition Organic_Dep->Cathode_Dep Encapsulation Encapsulation Cathode_Dep->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL EL Spectrum JVL->EL Lifetime Lifetime Testing JVL->Lifetime

Caption: Experimental workflow for OLED fabrication and characterization.

energy_level_diagram cluster_device Illustrative Energy Levels (eV) Anode Anode (ITO) ~4.7 eV HTL HTL (NPB) HOMO: 5.4 LUMO: 2.4 Host Host (CBP) HOMO: 6.0 LUMO: 2.9 ETL ETL HOMO: ~6.2 LUMO: ~2.8 Cathode Cathode (Al) ~4.2 eV Anode_level Anode_level HTL_HOMO HTL_HOMO Anode_level->HTL_HOMO Hole Injection Host_HOMO Host_HOMO HTL_HOMO->Host_HOMO HTL_LUMO HTL_LUMO Host_LUMO Host_LUMO ETL_HOMO ETL_HOMO ETL_LUMO ETL_LUMO ETL_LUMO->Host_LUMO Cathode_level Cathode_level Cathode_level->ETL_LUMO Electron Injection

Caption: Simplified energy level diagram of a typical OLED device.

Conclusion

While this compound holds theoretical promise as a host or hole transport material in OLEDs due to the favorable characteristics of its constituent chemical groups, the absence of direct experimental data prevents a definitive performance evaluation. Based on the properties of similar dibenzofuran-based materials, it is anticipated to exhibit high triplet energy, which is advantageous for blue phosphorescent OLEDs, and good thermal and morphological stability. However, without experimental validation, its charge injection and transport capabilities, as well as its ultimate efficiency and lifetime in a device, remain speculative.

In contrast, materials like CBP, mCP, and NPB are well-characterized and have demonstrated reliable, high-performance metrics in various OLED applications, as evidenced by the extensive experimental data available. For researchers and developers in the OLED field, this compound represents an intriguing but unproven candidate that warrants further investigation to ascertain its practical viability and potential to outperform current industry standards. Future experimental studies are crucial to fully elucidate its performance and position it within the landscape of OLED materials.

Introduction to Host Materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Computational Studies of Dibenzofuran and Triphenylsilane-Based Materials for OLEDs

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and stable blue OLEDs remains a significant challenge. Thermally activated delayed fluorescence (TADF) emitters have emerged as a promising solution, offering the potential for 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The performance of TADF emitters is critically dependent on the host material in which they are dispersed. An ideal host material should possess a high triplet energy to confine the triplet excitons on the TADF emitter, balanced charge transport properties to ensure efficient charge recombination, and good thermal and morphological stability for long device lifetime.

Dibenzofuran and triphenylsilane are two key building blocks that have been extensively utilized in the design of high-performance host materials for OLEDs. Dibenzofuran is known for its high triplet energy and good thermal stability, while the bulky triphenylsilane group can enhance morphological stability and introduce desirable electronic properties.

Computational and Experimental Data Comparison

The following tables summarize key computational and experimental data for a selection of dibenzofuran-based and triphenylsilane-containing host materials for OLEDs. This data provides a benchmark for estimating the properties of novel materials incorporating these fragments.

Table 1: Photophysical Properties of Dibenzofuran-Based Host Materials

CompoundHOMO (eV)LUMO (eV)Triplet Energy (T₁) (eV)Reference Compound for Emitter
2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF)--2.99DMeCzIPN (T₁ = 2.79 eV)[1]
DBFSF2----
DBFSF4--Higher than DBFSF2-
4-DBFBI--3.06PXB-DI
5-DBFBI--2.96PXB-DI
CF-2-BzF---PO-01

Table 2: Thermal and Device Performance of Dibenzofuran-Based Host Materials

CompoundGlass Transition Temperature (Tg) (°C)Maximum External Quantum Efficiency (EQE) (%)Emitter
DBFSF2115[2]--
DBFSF4124[2]--
CF-2-BzF-25.3[3]PO-01[3]
DBFCzCN-25.2[4]-
DBFtCzCN-17.4 (vacuum-deposited), 13.9 (solution-processed)[4]-

Table 3: Properties of Triphenylsilane-Containing OLED Materials

CompoundGlass Transition Temperature (Tg) (°C)Emission ColorMaximum External Quantum Efficiency (EQE) (%)
Ph3Si(PhTPAOXD)85[5]Blue-
Si-IDCz151[6]Blue>15 (single host), >20 (mixed host)[6]
TDBA-Si--36.2[7]

Experimental Protocols and Computational Methods

The data presented in the tables above are derived from a variety of experimental and computational techniques.

Experimental Protocols:
  • Synthesis: The synthesis of dibenzofuran and triphenylsilane derivatives often involves cross-coupling reactions such as the Suzuki coupling reaction.[2] Purification is typically carried out using techniques like column chromatography and sublimation.

  • Thermal Analysis: Glass transition temperatures (Tg) are commonly determined using differential scanning calorimetry (DSC).[2]

  • Photophysical Measurements: Triplet energies are often determined from the phosphorescence spectra of the materials at low temperatures (e.g., 77 K). Photoluminescence quantum yields (PLQY) are measured to assess the emissive efficiency of the materials.

  • Device Fabrication and Characterization: OLED devices are typically fabricated by vacuum thermal evaporation of the organic layers onto a substrate. The current density-voltage-luminance (J-V-L) characteristics and the external quantum efficiency (EQE) of the devices are then measured.

Computational Methods:
  • Density Functional Theory (DFT): DFT is a widely used quantum chemical method to calculate the ground-state electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The B3LYP functional with a 6-31G(d) basis set is a common choice for such calculations.

  • Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to calculate the excited-state properties, including the singlet and triplet energies.[8] This is crucial for predicting the triplet energy of host materials and the emission color of emitters.

  • High-Throughput Screening: Computational workflows are increasingly being used to screen large libraries of virtual compounds to identify promising candidates with desired properties, accelerating the discovery of new OLED materials.[9]

Visualization of Concepts

To better illustrate the workflows and relationships in the computational study of OLED materials, the following diagrams are provided.

Computational_Workflow cluster_design Molecular Design cluster_computation Computational Chemistry cluster_analysis Property Prediction & Analysis cluster_validation Experimental Validation start Define Target Properties (e.g., High T₁, Good Solubility) design In-silico Molecular Design (Dibenzofuran & Triphenylsilane Fragments) start->design dft Ground State Calculations (DFT) - HOMO/LUMO - Electron Density design->dft td_dft Excited State Calculations (TD-DFT) - Singlet/Triplet Energies - Absorption/Emission Spectra dft->td_dft analysis Analyze Calculated Properties - T₁ Energy - Charge Transport Characteristics td_dft->analysis screening Compare with Alternatives & Screen Candidates analysis->screening synthesis Synthesis & Purification screening->synthesis characterization Experimental Characterization - Photophysical - Thermal synthesis->characterization device Device Fabrication & Testing characterization->device

Caption: A typical workflow for the computational design and experimental validation of new OLED materials.

OLED_Performance_Factors cluster_molecular Molecular Properties cluster_device OLED Device Performance homo_lumo HOMO/LUMO Energy Levels efficiency Efficiency (EQE) homo_lumo->efficiency affects voltage Operating Voltage homo_lumo->voltage influences triplet Triplet Energy (T₁) triplet->efficiency determines exciton confinement mobility Charge Carrier Mobility mobility->efficiency impacts charge balance mobility->voltage affects thermal Thermal Stability (T_g) lifetime Operational Lifetime thermal->lifetime directly correlates with efficiency->lifetime color Color Purity efficiency->color

Caption: The relationship between molecular properties and key OLED device performance metrics.

Conclusion

The computational and experimental data on dibenzofuran- and triphenylsilane-based materials provide valuable insights into the properties that can be expected from Dibenzofuran-4-yl(triphenyl)silane. The high triplet energies associated with the dibenzofuran moiety suggest its suitability as a host for blue TADF emitters. The triphenylsilane group is anticipated to contribute to good thermal and morphological stability, which is crucial for achieving long operational lifetimes in OLED devices.

Further computational studies focusing specifically on this compound are warranted to precisely predict its electronic and photophysical properties. Subsequent experimental synthesis and characterization would then be essential to validate the computational predictions and to fully assess its potential as a next-generation OLED material. This guide serves as a foundational resource for researchers embarking on the design and investigation of novel materials incorporating these promising molecular building blocks.

References

Spectroscopic and Synthetic Insights into Dibenzofuran-4-yl(triphenyl)silane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibenzofuran-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. The incorporation of a triphenylsilyl moiety can further modulate these characteristics, influencing factors such as steric hindrance, solubility, and electronic behavior. This guide focuses on Dibenzofuran-4-yl(triphenyl)silane, offering a comparison with its 2-yl isomer and the parent triphenylsilane.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of a 4-metallated dibenzofuran intermediate with triphenylsilyl chloride. This approach is a standard and widely used method for the formation of aryl-silicon bonds.

Dibenzofuran Dibenzofuran nBuLi n-Butyllithium in THF, -78 °C Dibenzofuran->nBuLi Deprotonation Lithiodibenzofuran 4-Lithiodibenzofuran (in situ) nBuLi->Lithiodibenzofuran Triphenylsilyl_chloride Triphenylsilyl chloride Lithiodibenzofuran->Triphenylsilyl_chloride Nucleophilic Substitution Target_Compound This compound Triphenylsilyl_chloride->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Synthesis of 4-Lithiodibenzofuran: To a solution of dibenzofuran (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added a solution of n-butyllithium (1.1 equivalents) in hexanes. The reaction mixture is stirred at this temperature for 1-2 hours. Successful lithiation at the 4-position is anticipated based on literature precedents for directed ortho-metalation.

Reaction with Triphenylsilyl Chloride: To the freshly prepared solution of 4-lithiodibenzofuran, a solution of triphenylsilyl chloride (1.2 equivalents) in anhydrous THF is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound.

Comparative Spectroscopic Data

Due to the absence of experimental data for the 4-yl isomer, this section presents a comparison with the known Dibenzofuran-2-yl(triphenyl)silane and the parent Triphenylsilane. The data for the 2-yl isomer is sourced from available literature.

NMR Data Comparison
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)²⁹Si NMR (δ, ppm)
This compound Data not availableData not availableData not available
Dibenzofuran-2-yl(triphenyl)silane 8.16 (d, J = 7.8 Hz, 1H), 7.85 (d, J = 1.6 Hz, 1H), 7.70 – 7.65 (m, 6H), 7.62 (dd, J = 8.2, 1.6 Hz, 1H), 7.58 (d, J = 8.2 Hz, 1H), 7.48 – 7.38 (m, 10H), 7.33 (td, J = 7.4, 1.1 Hz, 1H)156.8, 156.2, 136.6, 135.9, 134.8, 130.2, 129.9, 128.1, 127.5, 124.5, 122.9, 122.8, 120.9, 111.8, 111.7-18.2
Triphenylsilane 7.60-7.55 (m, 6H), 7.45-7.35 (m, 9H), 5.45 (s, 1H, Si-H)135.9, 134.7, 129.8, 128.0-18.1

Note: NMR data can vary slightly based on the solvent and instrument frequency used.

Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns (m/z)
This compound C₃₀H₂₂OSi426.59Data not available
Dibenzofuran-2-yl(triphenyl)silane C₃₀H₂₂OSi426.59426 (M+), 349 ([M-Ph]+), 259 ([SiPh₃]+), 181, 152
Triphenylsilane C₁₈H₁₆Si260.41260 (M+), 183 ([M-Ph]+), 105

Structural Comparison of Isomers

The position of the triphenylsilyl group on the dibenzofuran scaffold significantly influences the molecule's overall geometry and electronic properties.

cluster_0 This compound cluster_1 Dibenzofuran-2-yl(triphenyl)silane 4-yl Structure (Hypothetical) 2-yl Structure (Known)

Caption: Structural comparison of Dibenzofuran-4-yl and -2-yl isomers.

Conclusion

While the experimental characterization of this compound remains to be reported in the accessible literature, this guide provides a framework for its synthesis and a comparative analysis based on a closely related isomer. The provided synthetic protocol offers a practical starting point for researchers aiming to prepare this compound. The comparative spectroscopic data for Dibenzofuran-2-yl(triphenyl)silane and Triphenylsilane serve as a useful reference for the anticipated spectral features of the 4-yl isomer. Further experimental investigation is required to fully elucidate the properties of this compound.

comparative analysis of Dibenzofuran-4-yl(triphenyl)silane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dibenzofuran-4-yl(triphenyl)silane Derivatives for Advanced Optoelectronic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive , a promising class of materials for advanced electronic applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs). By leveraging the unique electronic properties of the dibenzofuran core and the steric and electronic effects of the triphenylsilyl group, these derivatives offer significant potential as host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. This guide synthesizes available data to predict the structure-property relationships within this class of compounds, offering valuable insights for material design and development.

Introduction

Dibenzofuran derivatives have garnered significant attention in materials science due to their high triplet energy, good thermal stability, and wide energy gap, making them excellent candidates for host materials in high-efficiency OLEDs. The introduction of a triphenylsilyl moiety can further enhance these properties by improving morphological stability and tuning electronic characteristics. This guide focuses on derivatives of this compound, exploring how different substituents on the dibenzofuran core can modulate their photophysical and electrochemical properties.

Synthesis and Molecular Design

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below. The key steps often include the formation of the dibenzofuran core, followed by the introduction of the triphenylsilyl group and other desired substituents through reactions like Grignard reactions, Suzuki coupling, or Buchwald-Hartwig amination. The substitution position on the dibenzofuran ring is crucial in determining the final properties of the molecule.

A Starting Materials (e.g., 2-bromophenol, 2-iodobiphenyl) B Synthesis of Dibenzofuran Core (e.g., Ullmann condensation, Suzuki coupling) A->B C Functionalization of Dibenzofuran (e.g., Bromination, Borylation) B->C D Introduction of Triphenylsilyl Group (e.g., Grignard reaction with chlorotriphenylsilane) C->D E Introduction of Substituents (R) (e.g., Suzuki coupling, Buchwald-Hartwig amination) D->E F Final this compound Derivative E->F

Caption: Generalized synthetic workflow for this compound derivatives.

Comparative Analysis of Properties

While a direct experimental comparison of a homologous series of this compound derivatives is not extensively available in the literature, we can extrapolate and predict their properties based on established structure-property relationships in similar dibenzofuran-based materials. The following tables summarize the expected trends in photophysical and electrochemical properties upon introduction of various substituents (R) at different positions of the dibenzofuran core.

Photophysical Properties

The photophysical properties, including absorption and emission wavelengths and photoluminescence quantum yield (PLQY), are critical for OLED applications. The substitution position and the electronic nature of the substituent (electron-donating or electron-withdrawing) are expected to have a significant impact.

Derivative (Substitution at C4)Expected λabs (nm)Expected λem (nm)Expected PLQY (%)Rationale & Citation
Unsubstituted ~300-320~340-360HighThe parent dibenzofuran core exhibits high-energy absorption and emission.
-CH3 (Electron-donating) Slight Red-shiftSlight Red-shiftHighAlkyl groups typically cause a small bathochromic shift.
-OCH3 (Electron-donating) Red-shiftRed-shiftHighStronger electron-donating groups lead to a more significant red-shift.
-CN (Electron-withdrawing) Blue-shiftBlue-shiftModerateElectron-withdrawing groups can lower the HOMO level, leading to a blue-shift.
-N(Ph)2 (Electron-donating) Significant Red-shiftSignificant Red-shiftModerate to HighStrong electron-donating and bulky groups can induce intramolecular charge transfer (ICT) characteristics.

Table 1: Predicted photophysical properties of this compound derivatives with different substituents at the 4-position.

Electrochemical Properties

The electrochemical properties, particularly the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, determine the charge injection and transport capabilities of the material. These are crucial for designing efficient OLED device architectures.

Derivative (Substitution at C4)Expected HOMO (eV)Expected LUMO (eV)Expected Band Gap (eV)Rationale & Citation
Unsubstituted ~ -5.8 to -6.0~ -2.2 to -2.4~ 3.6 to 3.8The wide band gap is characteristic of dibenzofuran.
-CH3 (Electron-donating) Higher (less negative)Slightly HigherSlightly NarrowerElectron-donating groups raise the HOMO level.
-OCH3 (Electron-donating) HigherSlightly HigherNarrowerStronger electron-donating groups have a more pronounced effect on the HOMO level.
-CN (Electron-withdrawing) Lower (more negative)LowerWiderElectron-withdrawing groups lower both HOMO and LUMO levels.
-N(Ph)2 (Electron-donating) Significantly HigherSlightly HigherSignificantly NarrowerStrong electron-donating groups significantly raise the HOMO level.

Table 2: Predicted electrochemical properties of this compound derivatives with different substituents at the 4-position.

Experimental Protocols

General Synthesis of a this compound Derivative (Illustrative Example)

Synthesis of 4-Bromodibenzofuran: A mixture of dibenzofuran, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) is refluxed for several hours. The reaction mixture is then cooled, washed, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 4-bromodibenzofuran.

Synthesis of this compound: To a solution of 4-bromodibenzofuran in anhydrous THF at low temperature (e.g., -78 °C), n-butyllithium is added dropwise. The mixture is stirred for a period to allow for lithium-halogen exchange. Chlorotriphenylsilane is then added to the solution, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Photophysical Characterization

UV-Vis Absorption Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using dilute solutions of the compounds in a suitable solvent (e.g., dichloromethane or toluene) at room temperature.

Photoluminescence (PL) Spectroscopy: PL spectra are measured using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum of the compound. The photoluminescence quantum yield (PLQY) can be determined using an integrating sphere or relative to a standard fluorophore with a known quantum yield.

Electrochemical Characterization

Cyclic Voltammetry (CV): Cyclic voltammetry is performed in a three-electrode cell setup containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are carried out in a deoxygenated solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., dichloromethane or acetonitrile). The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

cluster_0 Material Synthesis & Purification cluster_1 Property Characterization cluster_2 Device Fabrication & Testing A Synthesis of Derivatives B Column Chromatography A->B C Characterization (NMR, MS) B->C D UV-Vis & PL Spectroscopy C->D E Cyclic Voltammetry C->E F Thermal Analysis (TGA/DSC) C->F G OLED Fabrication F->G H Electroluminescence Measurement G->H I Device Performance Analysis H->I

Caption: Experimental workflow for the development and evaluation of new OLED materials.

Structure-Property Relationships and Future Outlook

The predicted trends indicate that the electronic properties of this compound derivatives can be systematically tuned through the introduction of different functional groups.

cluster_0 Molecular Structure cluster_1 Key Properties cluster_2 OLED Performance A Dibenzofuran Core D Triplet Energy (ET) A->D High ET E HOMO/LUMO Levels A->E Wide Band Gap B Triphenylsilyl Group F Thermal Stability (Tg) B->F High Tg G Morphological Stability B->G Amorphous Nature C Substituent (R) C->E Tunable H Efficiency (EQE) D->H E->H J Color Purity E->J I Lifetime F->I G->I

Caption: Key structure-property-performance relationships for this compound derivatives in OLEDs.

  • Electron-donating groups are expected to raise the HOMO level, which can facilitate hole injection from the adjacent hole transport layer. However, a significant decrease in the band gap might lower the triplet energy, which needs to be considered for blue phosphorescent or TADF applications.

  • Electron-withdrawing groups can lower both HOMO and LUMO levels, potentially improving electron injection and providing better stability against oxidation.

  • The triphenylsilyl group is anticipated to ensure high thermal and morphological stability, preventing crystallization in the thin-film state, which is crucial for device longevity.

Further experimental investigations are necessary to validate these predicted trends and to fully elucidate the potential of this compound derivatives. The systematic synthesis and characterization of a library of these compounds will provide a deeper understanding of the structure-property relationships and pave the way for the rational design of next-generation OLED materials with superior performance.

A Comparative Guide to Purity Validation of Dibenzofuran-4-yl(triphenyl)silane by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis and application of novel chemical entities. Dibenzofuran-4-yl(triphenyl)silane, a compound of interest in materials science and pharmaceutical research, requires robust analytical methods for its purity assessment. This guide provides a detailed comparison of a primary High-Performance Liquid Chromatography (HPLC) method against an alternative analytical approach for the validation of this compound purity, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it an ideal choice for separating the main analyte from potential impurities.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is a common choice for the separation of aromatic compounds.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 1 mM trifluoroacetic acid (TFA) in water and methanol (40:60, v/v) can be effective for the elution of dibenzofuran and related structures.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, a common wavelength for the detection of aromatic compounds.[1]

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. Purity Calculation: The purity of the sample is determined by the area percentage method, calculated as follows:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Alternative Method: Gas Chromatography (GC)

For compounds that are volatile and thermally stable, Gas Chromatography (GC) with a flame ionization detector (FID) can serve as an effective alternative for purity analysis. GC can provide complementary information and is particularly useful for identifying volatile impurities that may not be well-retained in RP-HPLC.

Experimental Protocol: GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Hold: Hold at 300 °C for 10 minutes.

  • Detector Temperature: 320 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

3. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions of the reference standard and the sample at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or toluene.

Comparative Data

The following table summarizes the hypothetical performance data for the purity validation of a single batch of this compound using the described HPLC and GC methods.

ParameterHPLC MethodGC-FID Method
Retention Time (Main Peak) 8.52 min15.78 min
Calculated Purity (%) 99.5%99.3%
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantitation (LOQ) 0.03%0.06%
Precision (%RSD, n=6) 0.15%0.25%
Key Advantages High resolution for non-volatile impurities, mild conditions.Excellent for volatile impurities, robust detector.
Key Limitations May not detect highly volatile impurities.Not suitable for thermally labile compounds.

Note: The data presented in this table is for illustrative purposes and represents typical expected values.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the HPLC purity validation and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Method_Selection cluster_volatility cluster_method compound_properties Compound Properties volatile Volatile & Thermally Stable compound_properties->volatile Yes non_volatile Non-Volatile or Thermally Labile compound_properties->non_volatile No gc GC-FID volatile->gc hplc RP-HPLC non_volatile->hplc

Caption: Method Selection Logic.

Conclusion

Both RP-HPLC and GC-FID are powerful techniques for assessing the purity of this compound. The choice between them depends on the anticipated nature of the impurities. For general-purpose purity testing and the analysis of non-volatile by-products, the described RP-HPLC method offers excellent precision and sensitivity. The GC-FID method serves as a valuable orthogonal technique, particularly for the detection of residual solvents and other volatile impurities. For comprehensive quality control, employing both methods can provide a more complete purity profile of the compound. The validation of these methods should be performed in accordance with ICH guidelines to ensure data accuracy and reliability.[2][3]

References

Comparative Electrochemical Analysis of Dibenzofuran-4-yl(triphenyl)silane for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Materials Science and Drug Development

The development of next-generation organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), hinges on the rational design of high-performance materials. Dibenzofuran-4-yl(triphenyl)silane emerges as a promising candidate, integrating the robust, high-triplet-energy dibenzofuran core with the electronically active and sterically bulky triphenylsilyl group. This guide provides a comparative electrochemical characterization of this compound, benchmarking it against its constituent moieties and a standard high-performance host material to elucidate its potential in advanced electronic applications.

Executive Summary

Comparative Electrochemical Data

To contextualize the expected performance of this compound, the following table summarizes the electrochemical properties of its core structures and the benchmark host material, CBP. The data for dibenzofuran is based on theoretical calculations, while the data for CBP is from experimental measurements, providing a practical reference point.

Compound/MoietyHOMO (eV)LUMO (eV)Band Gap (eV)Key Characteristics
Dibenzofuran (Theoretical)-6.27[1]-1.24[1]5.03[1]High triplet energy, good thermal stability.[2][3]
4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) (Experimental)-5.8 to -6.1-2.4 to -2.9~3.5 - 4.07[4]Widely used hole-transporting host material.[5][6]
This compound (Predicted) ~ -6.0 to -6.2~ -2.0 to -2.5~ 3.5 to 4.2Potentially balanced charge transport, high triplet energy.

Note: The values for this compound are predicted based on the properties of its constituent moieties.

Discussion of Electrochemical Properties

Dibenzofuran Core: The dibenzofuran unit is known for its high triplet energy (ET > 2.8 eV), which is a crucial prerequisite for host materials in phosphorescent OLEDs to prevent reverse energy transfer from the guest emitter. Its deep Highest Occupied Molecular Orbital (HOMO) level, as indicated by theoretical calculations, suggests good stability against oxidation.

Triphenylsilane Moiety: The triphenylsilane group is known to influence the electronic properties of organic molecules. The silicon atom can participate in σ conjugation, which tends to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, thereby improving electron injection and transport. The bulky nature of the three phenyl groups also provides steric hindrance, which can disrupt intermolecular packing and suppress crystallization, leading to morphologically stable thin films, a desirable trait for device fabrication.

This compound: By combining these two moieties, this compound is expected to exhibit a desirable combination of properties. The high triplet energy of the dibenzofuran core is likely retained. The triphenylsilyl substituent is anticipated to lower the LUMO energy compared to unsubstituted dibenzofuran, potentially leading to more balanced electron and hole injection and transport within an OLED device. This balanced charge transport is critical for achieving high quantum efficiencies and reducing efficiency roll-off at high brightness.

Comparison with CBP: CBP is a well-established host material, primarily known for its excellent hole-transporting capabilities.[5] However, its electron transport is less efficient, which can lead to an imbalance of charge carriers in the emissive layer of an OLED. This compound, with the potential for improved electron transport due to the silane group, could offer a more balanced charge flux, representing a potential advantage over CBP.

Experimental Protocols

The electrochemical characterization of novel organic materials like this compound is typically performed using cyclic voltammetry (CV). This technique provides valuable information about the redox behavior of a compound and allows for the estimation of its HOMO and LUMO energy levels.

Generalized Protocol for Cyclic Voltammetry of Organic Compounds:

  • Solution Preparation:

    • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed, aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Dissolve the organic compound of interest in this electrolyte solution to a concentration of approximately 1 mM.

    • Prepare a reference solution of ferrocene (Fc/Fc⁺) in the same electrolyte solution for internal calibration.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode), and a counter electrode (e.g., a platinum wire).

    • Ensure the cell is clean and dry before introducing the solution.

  • Measurement Procedure:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

    • Record a background CV of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

    • Record the CV of the sample solution. Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

    • After recording the sample's CV, add a small amount of the ferrocene solution to the cell and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal standard.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks from the voltammogram.

    • Reference these potentials to the Fc/Fc⁺ couple, which has a known absolute potential.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

Visualizing the Workflow

The following diagram illustrates the general workflow for the electrochemical characterization of a new organic material for electronic applications.

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis & Interpretation cluster_application Application & Device Testing synthesis Synthesis & Purification of This compound solution Preparation of Electrolyte & Sample Solution synthesis->solution setup Three-Electrode Cell Setup solution->setup measurement CV Measurement (Oxidation & Reduction Scans) setup->measurement calibration Internal Calibration (with Ferrocene) measurement->calibration potentials Determine Onset Potentials (E_ox, E_red) calibration->potentials homo_lumo Calculate HOMO/LUMO Energy Levels potentials->homo_lumo comparison Compare with Benchmark Materials (e.g., CBP) homo_lumo->comparison device OLED Fabrication & Testing comparison->device

Caption: Workflow for electrochemical characterization of new organic electronic materials.

Conclusion

This compound holds significant promise as a next-generation host material for high-efficiency phosphorescent OLEDs. Based on the analysis of its constituent moieties, it is projected to possess a wide bandgap, high triplet energy, and potentially more balanced charge transport properties compared to established materials like CBP. This guide provides a framework for its electrochemical evaluation and a basis for comparison within the broader landscape of organic electronic materials. Further experimental validation is crucial to fully realize the potential of this and similar compounds in advancing the performance of organic electronic devices.

References

Safety Operating Guide

Proper Disposal of Dibenzofuran-4-yl(triphenyl)silane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Dibenzofuran-4-yl(triphenyl)silane, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Considerations

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Dibenzofuran
Skin Corrosion/Irritation May cause skin irritation.[3][4]Dibenzofuran, Triphenylsilane
Serious Eye Damage/Irritation Causes eye irritation.[3][4]Dibenzofuran, Triphenylsilane
Specific target organ toxicity (single exposure) May cause respiratory tract irritation.[3][4]Dibenzofuran, Triphenylsilane
Hazardous to the Aquatic Environment (Chronic) Toxic to aquatic life with long lasting effects.[1]Dibenzofuran

Given these hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, regional, and national regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: The waste containing this compound should be classified as hazardous chemical waste.

  • Segregate: Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Select an Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid. The container must be in good condition and compatible with the waste.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to store the primary container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

4. Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the final disposal. They will have specific procedures and will coordinate with a licensed hazardous waste disposal company.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A This compound Waste Generated B Assess Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation - Aquatic Toxicity A->B Step 1 C Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat B->C Step 2 D Segregate as Hazardous Chemical Waste C->D E Use a Labeled, Leak-Proof, Chemically Resistant Container D->E Step 3 F Label Clearly: - 'Hazardous Waste' - Chemical Name - Hazard Symbols E->F G Store in Designated, Secure Hazardous Waste Area H Contact Environmental Health & Safety (EHS) for Pickup G->H Step 4 I Complete Waste Disposal Documentation H->I J Licensed Hazardous Waste Disposal Vendor I->J

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and the relevant local, regional, and national regulations before disposing of any chemical waste.

References

Personal protective equipment for handling Dibenzofuran-4-yl(triphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dibenzofuran-4-yl(triphenyl)silane

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the structurally related compound Dibenzofuran and general best practices for handling laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure safe handling from preparation to disposal.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against chemical exposure.[1][2] The table below summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Eyes Safety GogglesChemical splash goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary where splash potential is high.[1][2]
Skin Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or permeation and replaced as needed.[1][4]
Body Laboratory Coat / Chemical ApronA standard laboratory coat should be worn.[5] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3] Consider disposable coveralls for extensive handling.
Respiratory NIOSH/MSHA Approved RespiratorA NIOSH/MSHA approved air-purifying dust or mist respirator or European Standard EN 149 should be used, especially when handling the solid form where dust generation is possible. Engineering controls like a fume hood are the preferred method of exposure control.
Feet Closed-Toed ShoesPerforated shoes, sandals, or similar footwear are not permitted in areas where chemicals are handled.[4] Safety footwear should cover and protect the entire foot.[4][5]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure and preventing accidents. The following diagram outlines the procedural steps for safely handling this compound.

prep Preparation - Review SDS (if available) - Don appropriate PPE - Prepare work area in a fume hood weigh Weighing and Transfer - Use an analytical balance within a ventilated enclosure - Minimize dust generation prep->weigh reaction Reaction Setup - Handle solutions in a fume hood - Keep containers tightly closed when not in use weigh->reaction cleanup Work Area Decontamination - Clean all surfaces with an appropriate solvent - Dispose of cleaning materials as hazardous waste reaction->cleanup disposal Waste Disposal - Segregate waste into appropriate containers (solid and liquid) - Follow institutional and local regulations for disposal cleanup->disposal ppe_removal PPE Removal - Remove gloves, lab coat, and goggles in the correct order to avoid cross-contamination disposal->ppe_removal hygiene Personal Hygiene - Wash hands thoroughly with soap and water after handling ppe_removal->hygiene

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Spills:

  • In case of a spill, evacuate the immediate area.

  • Avoid generating dust.[3]

  • For small spills, use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]

  • Ensure adequate ventilation during cleanup.[3]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes.[3] Flush skin with plenty of water for at least 15 minutes.[3][6] Get medical aid if irritation develops or persists.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately.[3][6] If not breathing, give artificial respiration.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3] Call a poison center or doctor if you feel unwell.[6][7]

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled, sealed container. Avoid mixing with incompatible waste streams.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7] Do not release into the environment.[7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.